Product packaging for Vicriviroc Maleate(Cat. No.:CAS No. 599179-03-0)

Vicriviroc Maleate

Cat. No.: B1683553
CAS No.: 599179-03-0
M. Wt: 649.7 g/mol
InChI Key: GXINKQQWHLIBJA-UCIBKFKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vicriviroc Maleate is a maleate salt form of Vicriviroc, a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus. Vicriviroc is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
See also: Vicriviroc (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42F3N5O6 B1683553 Vicriviroc Maleate CAS No. 599179-03-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXINKQQWHLIBJA-UCIBKFKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42F3N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599179-03-0
Record name Vicriviroc maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0599179030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 599179-03-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VICRIVIROC MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3QG127N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vicriviroc Maleate mechanism of allosteric inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Allosteric Inhibition Mechanism of Vicriviroc Maleate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vicriviroc is a potent, small-molecule, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5). By binding to a distinct site within the transmembrane (TM) domain of the receptor, Vicriviroc induces a conformational change in the extracellular loops of CCR5. This altered conformation prevents the binding of the human immunodeficiency virus type 1 (HIV-1) surface glycoprotein gp120, thereby blocking the entry of R5-tropic HIV-1 into host cells.[1][2] Vicriviroc also functions as a potent antagonist of natural chemokine signaling, inhibiting downstream pathways such as G-protein activation and calcium mobilization. This document provides a detailed technical overview of Vicriviroc's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Allosteric Inhibition of HIV-1 Entry

The primary mechanism of Vicriviroc's antiviral activity is the allosteric inhibition of the interaction between the HIV-1 gp120 envelope protein and the CCR5 coreceptor. This process can be broken down into two key steps: binding and conformational change.

2.1 Binding to a Transmembrane Pocket Unlike natural CCR5 ligands (e.g., RANTES, MIP-1α) or the gp120 protein, which interact with the N-terminus and extracellular loops (ECLs) of the receptor, Vicriviroc binds to a hydrophobic pocket located deep within the seven-transmembrane (7TM) bundle of CCR5.[2][3] Structural models, supported by mutagenesis studies and the crystal structure of the related antagonist Maraviroc bound to CCR5, indicate this pocket is formed by residues from transmembrane helices 1, 2, 3, 5, 6, and 7.[4][5] Specific interactions are predicted to occur between the trifluoromethyl phenyl group of Vicriviroc and residue I198 on TM5, and electrostatic interactions may form between the drug's tertiary nitrogen and residue E283 on TM7.[2]

2.2 Induction of Conformational Change The binding of Vicriviroc within this allosteric site induces a significant conformational change that propagates to the extracellular surface of the receptor.[2][3] This stabilizes an inactive state of CCR5.[4] The most critical consequence of this change is the structural rearrangement of the ECLs, particularly ECL2, which is a primary determinant for gp120 binding.[6][7] This drug-bound conformation of CCR5 is no longer recognized by the gp120 protein, even after gp120 has engaged the primary CD4 receptor.[3] By preventing the gp120-CCR5 interaction, Vicriviroc effectively blocks the subsequent conformational changes in the viral gp41 protein required for membrane fusion, thus halting viral entry at a critical early stage.[2]

G cluster_0 HIV-1 Entry (No Inhibitor) cluster_1 Vicriviroc Allosteric Inhibition gp120_cd4 1. gp120 binds to CD4 gp120_conf 2. Conformational change in gp120 gp120_cd4->gp120_conf gp120_ccr5 3. gp120 binds to CCR5 (N-terminus & ECLs) gp120_conf->gp120_ccr5 gp41_fusion 4. gp41 mediates membrane fusion gp120_ccr5->gp41_fusion vicriviroc_bind 1. Vicriviroc binds to allosteric TM pocket ccr5_conf 2. CCR5 extracellular loops change conformation vicriviroc_bind->ccr5_conf gp120_block 3. gp120 cannot bind to altered CCR5 ccr5_conf->gp120_block fusion_block 4. Viral entry is blocked gp120_block->fusion_block

Caption: Logical flow of HIV-1 entry and Vicriviroc's inhibitory mechanism.

Inhibition of Natural Chemokine Signaling

CCR5 is a G-protein coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. Vicriviroc acts as a functional antagonist, blocking these pathways.

Upon chemokine binding, CCR5 couples to heterotrimeric G-proteins, primarily of the Gαi and Gαq families.[1][8] This triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors:

  • Gαq activation stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[9]

  • Gβγ subunit signaling can activate Phosphoinositide 3-kinase (PI3K) and other pathways.[8]

The resulting increase in intracellular Ca2+ and activation of other kinases (e.g., PKC via DAG) are critical for mediating a chemotactic response, directing the migration of leukocytes to sites of inflammation.[1][9]

Vicriviroc, by stabilizing an inactive conformation of CCR5, prevents the initial G-protein coupling and activation.[4] This blockade has been demonstrated experimentally through the inhibition of chemokine-induced GTPγS binding and calcium mobilization.[10]

G cluster_pathway CCR5 Signaling Pathway cluster_inhibition Inhibition by Vicriviroc Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 Binds G_Protein G-Protein (Gαq/i, Gβγ) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Chemotaxis Chemotaxis & Cell Migration Ca_Release->Chemotaxis Leads to Vicriviroc Vicriviroc Vicriviroc->CCR5 Allosterically Binds & Locks Inactive State

Caption: Vicriviroc blocks the canonical CCR5 signaling pathway.

Quantitative Pharmacodynamics

The potency and binding affinity of Vicriviroc have been extensively characterized using various in vitro assays. The data demonstrate its high-affinity binding to CCR5 and potent inhibition of both HIV-1 replication and chemokine function.

Table 1: Vicriviroc Binding Affinity for CCR5

Parameter Value Radioligand/Method Cell/Membrane Source Reference
Ki 0.8 nM [3H]SCH-C Competition HTS1 cells expressing hCCR5 [4]

| Kd | 0.40 ± 0.02 nM | [3H]Vicriviroc Saturation | CCR5 Membranes |[11] |

Table 2: In Vitro Potency of Vicriviroc

Assay Type Parameter Value Range Target/Virus Cell Type Reference
Antiviral Activity EC50 0.04 - 2.3 nM Diverse HIV-1 Clades Human PBMCs [4]
Antiviral Activity EC90 0.45 - 18 nM Diverse HIV-1 Clades Human PBMCs [4]
Antiviral Activity IC50 ~2.96 nM (1.58 ng/mL) R5 HIV-1 Strains - [5]
Antiviral Activity IC90 ~18.74 nM (10 ng/mL) R5 HIV-1 Strains - [5]
Chemotaxis Inhibition IC50 < 1.0 nM MIP-1α Ba/F3-CCR5 cells [4]
Ca2+ Flux Inhibition IC50 ~5-10 nM RANTES U-87-CCR5 cells [4]
GTPγS Binding Inhibition IC50 4.2 ± 1.3 nM RANTES HTS-hCCR5 membranes [4]

Note: ng/mL values were converted to nM using Vicriviroc's molar mass of 533.629 g/mol .

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the allosteric inhibitory mechanism of Vicriviroc.

5.1 Radioligand Competition Binding Assay This assay quantifies the affinity of a test compound (Vicriviroc) for a receptor (CCR5) by measuring its ability to compete off a radiolabeled ligand with known affinity.

Protocol:

  • Membrane Preparation: Homogenize cells engineered to overexpress human CCR5 (e.g., HTS1 or CHO cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.6 with protease inhibitors). Centrifuge at low speed to remove nuclei, then pellet membranes via high-speed centrifugation (e.g., 20,000 x g for 20 min). Wash the pellet, then resuspend in binding buffer. Quantify protein concentration (e.g., BCA assay).[4][12]

  • Assay Setup: In a 96-well plate, combine CCR5-expressing membranes (1-5 µg protein/well), a fixed concentration of a suitable radioligand (e.g., 1-4 nM of [3H]SCH-C), and serial dilutions of Vicriviroc.[4]

  • Incubation: Incubate the plate for a prolonged period (e.g., 24 hours) at room temperature with gentle agitation to ensure equilibrium is reached, as Vicriviroc has a slow dissociation rate.[4][11]

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI). This traps the membranes with bound radioligand while unbound radioligand passes through.[12]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Vicriviroc to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[4]

G prep 1. Prepare CCR5 Membranes setup 2. Add Membranes, Radioligand & Vicriviroc to Plate prep->setup incubate 3. Incubate to Equilibrium (24h) setup->incubate filtrate 4. Vacuum Filtration to Separate Bound/Free incubate->filtrate wash 5. Wash Filters with Cold Buffer filtrate->wash count 6. Scintillation Counting of Filters wash->count analyze 7. Calculate IC50 & Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

5.2 Calcium Flux (Mobilization) Assay This cell-based functional assay measures a receptor's ability to signal through the Gαq pathway by detecting changes in intracellular calcium concentration.

Protocol:

  • Cell Plating: Seed CCR5-expressing cells (e.g., U-87 astroglioma or HEK-293 cells) into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to allow adherence.[4][13]

  • Dye Loading: Remove culture medium and add a loading buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for approximately 1 hour at 37°C. The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye inside.[13]

  • Compound Addition: Place the plate into a fluorescent imaging plate reader (FLIPR) or FlexStation. The instrument first establishes a baseline fluorescence reading. It then performs the first injection, adding various concentrations of the antagonist (Vicriviroc) or buffer control to the wells. Incubate for a short period (e.g., 5 minutes).[14]

  • Agonist Stimulation: The instrument performs a second injection, adding a fixed concentration (e.g., EC80) of a CCR5 agonist like RANTES to all wells to stimulate the receptor.[4]

  • Signal Detection: The instrument continuously records fluorescence intensity before and after each injection. Agonist binding to uninhibited receptors triggers Ca2+ release, causing a sharp increase in fluorescence from the dye.

  • Data Analysis: The inhibitory effect of Vicriviroc is quantified by measuring the reduction in the peak fluorescent signal in its presence compared to the control wells. Plot the percent inhibition against Vicriviroc concentration to determine the IC50.

G plate 1. Plate CCR5-expressing Cells in Microplate load 2. Load Cells with Ca2+ Sensitive Dye (e.g., Fluo-4) plate->load baseline 3. Measure Baseline Fluorescence in FLIPR load->baseline add_antagonist 4. Inject Vicriviroc (Antagonist) baseline->add_antagonist add_agonist 5. Inject RANTES (Agonist) add_antagonist->add_agonist measure 6. Record Change in Fluorescence add_agonist->measure analyze 7. Calculate IC50 from Inhibition Curve measure->analyze

Caption: Workflow for a FLIPR-based calcium flux assay.

5.3 Chemotaxis Assay This assay measures the ability of a compound to block the directed migration of cells towards a chemoattractant.

Protocol:

  • Cell Preparation: Use cells expressing CCR5 (e.g., Ba/F3-CCR5 or primary T-cells). Starve the cells in serum-free medium for several hours to reduce basal migration. Resuspend the cells in assay medium.[4][15]

  • Assay Setup: Use a Boyden chamber or a 96-well plate with Transwell inserts (typically with a 5 µm pore size membrane).

  • Chemoattractant Addition: Add assay medium containing a CCR5 chemoattractant (e.g., 0.3 nM MIP-1α) to the lower wells of the chamber.[14]

  • Inhibitor and Cell Addition: In separate tubes, pre-incubate the starved cells with various concentrations of Vicriviroc or a vehicle control. Add the cell suspensions to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate for several hours (e.g., 4 hours) at 37°C in a CO2 incubator. During this time, cells in the top chamber will migrate through the porous membrane towards the chemoattractant in the bottom chamber.

  • Quantification: Remove the inserts. Quantify the number of cells that have migrated into the lower chamber. This can be done by lysing the migrated cells and using a fluorescent dye (e.g., Calcein AM) to measure cell number with a plate reader, or by direct cell counting via flow cytometry.[15][16]

  • Data Analysis: Calculate the percentage of migration inhibition for each Vicriviroc concentration relative to the control (chemoattractant alone). Determine the IC50 from the resulting dose-response curve.

G prep 1. Starve CCR5-expressing Cells (e.g., T-cells) setup 2. Add Chemoattractant (e.g., MIP-1α) to Lower Chamber prep->setup add_cells 3. Add Vicriviroc-treated Cells to Upper Chamber (Insert) prep->add_cells setup->add_cells incubate 4. Incubate for 4h to Allow Migration add_cells->incubate remove 5. Remove Upper Chamber and Non-migrated Cells incubate->remove quantify 6. Quantify Migrated Cells in Lower Chamber remove->quantify analyze 7. Calculate IC50 from Inhibition Data quantify->analyze

Caption: Workflow for a Transwell chemotaxis assay.

5.4 [35S]GTPγS Binding Assay This is a functional assay that directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation.

Protocol:

  • Membrane Preparation: Prepare membranes from CCR5-expressing cells as described in the radioligand binding assay (Section 5.1).[4]

  • Compound Pre-incubation: In a 96-well plate, pre-incubate the membranes (e.g., 4 µ g/well ) with serial dilutions of Vicriviroc in assay buffer (containing MgCl2 and GDP) for an extended period (e.g., 24 hours at 4°C) to allow for slow binding kinetics.[4][17]

  • Agonist Stimulation: Warm the plate to room temperature and add a fixed concentration of a CCR5 agonist (e.g., 1 nM RANTES) to stimulate the receptor. Incubate for 1 hour.[17]

  • [35S]GTPγS Addition: Add a low concentration (e.g., 0.1 nM) of [35S]GTPγS to initiate the binding reaction. Incubate for another 1 hour. In agonist-stimulated wells not containing an antagonist, the receptor activation will catalyze the exchange of GDP for [35S]GTPγS on the Gα subunits.[10][17]

  • Separation & Quantification: Terminate the reaction by rapid filtration, similar to the radioligand binding assay, to trap the membranes. Measure the incorporated radioactivity with a scintillation counter.[10]

  • Data Analysis: Determine the IC50 of Vicriviroc by plotting the percent inhibition of agonist-stimulated [35S]GTPγS binding versus the drug concentration.

G prep 1. Prepare CCR5 Membranes preincubate 2. Pre-incubate Membranes with Vicriviroc (24h) prep->preincubate stimulate 3. Add Agonist (RANTES) to Stimulate Receptor preincubate->stimulate add_gtp 4. Add [35S]GTPγS to Initiate Binding stimulate->add_gtp incubate 5. Incubate for 1h to Allow G-protein Activation add_gtp->incubate filtrate 6. Filter and Count Incorporated Radioactivity incubate->filtrate analyze 7. Calculate IC50 from Inhibition Data filtrate->analyze

Caption: Workflow for a [35S]GTPγS binding assay.

5.5 PBMC-Based HIV-1 Antiviral Assay This assay determines the efficacy of a drug in preventing HIV-1 infection and replication in primary human immune cells, the natural target of the virus.

Protocol:

  • PBMC Isolation and Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. To make them susceptible to HIV-1 infection, stimulate the cells for 2-3 days with a mitogen like phytohemagglutinin (PHA) in culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and Interleukin-2 (IL-2).[18][19]

  • Infection: After stimulation, wash the cells and infect them with a standardized amount of an R5-tropic HIV-1 laboratory strain or clinical isolate.

  • Inhibitor Addition: Plate the infected cells in a 96-well plate and add serial dilutions of Vicriviroc. Include "no drug" controls (virus only) and "no virus" controls (cells only).[20]

  • Culture: Culture the plates for an extended period, typically 7-8 days, at 37°C. Halfway through the incubation, a partial media change may be performed, adding fresh media containing the appropriate concentration of Vicriviroc.[20]

  • Replication Readout: At the end of the culture period, collect the cell supernatant. Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein using a commercial p24 ELISA kit.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the "no drug" control. Determine the 50% and 90% effective concentrations (EC50 and EC90) from the dose-response curve.

G isolate 1. Isolate and Stimulate Donor PBMCs with PHA/IL-2 infect 2. Infect Stimulated PBMCs with R5-tropic HIV-1 isolate->infect plate 3. Plate Infected Cells with Serial Dilutions of Vicriviroc infect->plate culture 4. Culture for 7-8 Days at 37°C plate->culture harvest 5. Harvest Cell Supernatant culture->harvest elisa 6. Quantify Viral Replication via p24 ELISA harvest->elisa analyze 7. Calculate EC50 & EC90 from Inhibition Data elisa->analyze

Caption: Workflow for a PBMC-based HIV-1 antiviral assay.

Conclusion

This compound employs a sophisticated mechanism of noncompetitive allosteric inhibition to prevent R5-tropic HIV-1 entry. By binding to a transmembrane pocket on the CCR5 receptor, it stabilizes an inactive receptor conformation that is unrecognizable to the viral gp120 protein, effectively halting the fusion process. This mechanism is distinct from that of natural chemokine ligands, and Vicriviroc also serves as a potent antagonist of the receptor's endogenous signaling functions. The high-affinity binding and potent antiviral activity, demonstrated through a suite of well-defined biochemical and cell-based assays, validate CCR5 as a key therapeutic target and establish Vicriviroc as a powerful exemplar of allosteric drug action.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Vicriviroc Maleate

Abstract

Vicriviroc (formerly SCH 417690 or SCH-D) is a potent, second-generation, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] Developed by Schering-Plough (later Merck), it was investigated as an antiretroviral agent for the treatment of HIV-1 infection.[1][4] As an entry inhibitor, vicriviroc blocks R5-tropic HIV-1 from entering host CD4+ T-cells by binding to the CCR5 co-receptor.[5][6][7] Its development emerged from the need to improve upon first-generation CCR5 antagonists, such as SCH-C, which showed potential for cardiac toxicity.[1][8][9] Vicriviroc demonstrated potent antiviral activity, a favorable pharmacokinetic profile, and synergistic effects with other antiretroviral classes in preclinical and early clinical studies.[8][9][10] However, despite promising initial results, its development for HIV-1 infection in treatment-experienced patients was ultimately halted after Phase III trials failed to meet primary efficacy endpoints.[1][11] Development for treatment-naive patients was also discontinued.[4] This guide provides a detailed technical overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols associated with this compound.

Discovery and Rationale

The discovery of HIV-1 co-receptors, primarily CCR5 and CXCR4, in the mid-1990s presented a novel target for antiretroviral therapy.[12][13] Individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) exhibit natural resistance to R5-tropic HIV-1 infection with no apparent adverse phenotype, validating CCR5 as a viable drug target.[1]

Schering-Plough developed one of the first small-molecule CCR5 antagonists, SCH-C (SCH 351125), which successfully validated the therapeutic concept in early clinical trials by significantly reducing viral loads.[8] However, development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc), a safety concern linked to off-target effects on the hERG ion channel.[1][8]

This led to a focused effort to identify a second-generation antagonist with an improved safety and efficacy profile. Through high-throughput screening and structure-activity relationship (SAR) analysis of a piperazine core series, Vicriviroc (SCH 417690) was identified.[1][8] It was selected for clinical development based on its potent anti-HIV-1 activity, superior pharmacokinetic properties, and significantly reduced affinity for the hERG channel compared to SCH-C.[3][8][9]

Logical Development Flow

G cluster_0 Rationale & Discovery Target_Validation Validation of CCR5 as HIV Target (CCR5-Δ32 Mutation) Gen1_Compound 1st Gen Compound: SCH-C (Proof-of-Concept) Target_Validation->Gen1_Compound Gen1_Limitation SCH-C Limitation: QTc Prolongation (hERG) Gen1_Compound->Gen1_Limitation HTS High-Throughput Screening & SAR Analysis Gen1_Limitation->HTS Need for safer alternative Lead_Optimization Lead Optimization for Improved Safety & PK HTS->Lead_Optimization Vicriviroc_Identified Identification of Vicriviroc (SCH 417690) Lead_Optimization->Vicriviroc_Identified cluster_0 HIV-1 Virion cluster_1 Host Cell (CD4+) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Initiated CCR5->Block BLOCKS gp120 Binding Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds & Alters CCR5 Conformation G Isolate_PBMCs 1. Isolate PBMCs from Healthy Donors Stimulate_Cells 2. Stimulate with PHA & Culture with IL-2 Isolate_PBMCs->Stimulate_Cells Infect_Cells 4. Infect Stimulated PBMCs with HIV-1 Isolate + Vicriviroc Stimulate_Cells->Infect_Cells Prepare_Drug 3. Prepare Serial Dilutions of Vicriviroc Prepare_Drug->Infect_Cells Incubate 5. Incubate for 5-7 Days Infect_Cells->Incubate Harvest 6. Harvest Supernatant Incubate->Harvest ELISA 7. Quantify p24 Antigen by ELISA Harvest->ELISA Analyze 8. Calculate EC50/EC90 Values ELISA->Analyze

References

An In-depth Technical Guide to Vicriviroc Maleate: A Selective CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed initially by Schering-Plough, it represents a class of antiretroviral drugs known as entry inhibitors, which block the human immunodeficiency virus type 1 (HIV-1) from entering host cells.[1][3] Specifically, vicriviroc targets R5-tropic HIV-1, the strain that predominates, particularly in early-stage infection. This document provides a comprehensive technical overview of vicriviroc maleate, detailing its mechanism of action, quantitative efficacy and pharmacokinetic data, key experimental protocols for its evaluation, and visual representations of the biological pathways it modulates.

Core Mechanism of Action

Vicriviroc is a noncompetitive, allosteric antagonist of the CCR5 receptor.[1][4] Its mechanism does not involve direct competition with the natural chemokine ligands of CCR5 or the HIV-1 envelope glycoprotein gp120 at their respective binding sites. Instead, vicriviroc binds with high affinity to a hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4]

This binding induces a conformational change in the extracellular loops of the CCR5 protein.[1][4] The altered conformation of the receptor prevents the viral surface glycoprotein gp120 from engaging with it, a critical step that follows the initial binding of gp120 to the primary CD4 receptor on the host T-cell or macrophage.[5][6] By preventing the gp120-CCR5 interaction, vicriviroc effectively blocks the subsequent conformational changes in the viral gp41 protein required for the fusion of the viral and cellular membranes. Consequently, the virus is unable to enter and infect the host cell.[1][5]

Functional assays have confirmed that vicriviroc acts as a receptor antagonist by inhibiting the signaling pathways normally initiated by natural CCR5 ligands like RANTES (CCL5) and MIP-1α (CCL3).[5][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data for vicriviroc from preclinical and clinical studies.

Table 1: In Vitro Potency and Binding Affinity of Vicriviroc

ParameterValueAssay/ConditionReference
Binding Affinity (Ki) 2.5 nMCCR5 Competition Binding[8]
Binding Affinity (Kd) 0.40 ± 0.02 nM[3H]vicriviroc Binding[9]
Antiviral Activity (EC50) 0.04 - 2.3 nMPanel of diverse HIV-1 isolates in PBMCs[5][8]
Antiviral Activity (IC90) 0.45 - 18 nMPanel of diverse HIV-1 isolates in PBMCs[5][8]
Chemokine Inhibition (IC50) < 1.0 nMMIP-1α induced chemotaxis[5][8]
Signaling Inhibition (IC50) 4.2 ± 1.3 nMRANTES-induced GTPγS binding[5][8]
hERG Channel Activity (IC50) 5.8 µMIon channel affinity assay[8]

Table 2: Clinical Efficacy of Vicriviroc in Treatment-Experienced Patients (Phase II Data)

Study / EndpointVicriviroc DoseResultPlacebo ResultReference
ACTG 5211 (Week 48) 10 mg & 15 mgMedian Viral Load Decrease: 1.92 & 1.44 log10 copies/mLN/A (Compared to baseline)[1]
10 mg & 15 mgMedian CD4 Count Increase: 130 & 96 cells/µLN/A (Compared to baseline)[1]
10 mg & 15 mg% with HIV-1 RNA <50 copies/mL: 37% & 27%11%[1]
14-Day Monotherapy 25 mg & 50 mg (b.i.d)% with ≥1.5 log10 HIV RNA decline: 46% & 45%N/A (Compared to baseline)[10]
VICTOR-E1 (Week 48) 20 mg & 30 mgSustained viral suppression and increased CD4 counts with OBT*N/A[1]

*OBT: Optimized Background Therapy

Table 3: Pharmacokinetic Profile of Vicriviroc

ParameterValue / ObservationConditionReference
Half-life (t1/2) 28 - 33 hoursFollowing oral administration[10]
Dosing Regimen Once-dailySupported by long half-life[1][2]
Metabolism Primarily via Cytochrome P450 CYP3A4N/A[2]
Drug Interactions Ritonavir significantly increases Vicriviroc Cmax and AUCCo-administration[6]
Efavirenz significantly lowers Vicriviroc Cmax and AUCCo-administration[6]
PK/PD Correlation Cmin >54 ng/mL associated with greater viral load dropTreatment-experienced patients[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize vicriviroc.

CCR5 Receptor Binding Assay

This assay quantifies the affinity of vicriviroc for the CCR5 receptor.

  • Objective: To determine the binding constant (Ki or Kd) of vicriviroc for CCR5.

  • Materials:

    • Cell membranes from a cell line stably overexpressing human CCR5 (e.g., HTS-hCCR5 cells).[12]

    • Radiolabeled ligand, such as [3H]vicriviroc or another high-affinity CCR5 radioligand.

    • Unlabeled vicriviroc for competition.

    • Binding buffer (e.g., HEPES buffer with MgCl2, CaCl2, and BSA).

    • Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.

    • Microplates and a microplate scintillation counter.

  • Methodology:

    • Incubate a fixed amount of CCR5-expressing cell membranes with WGA-SPA beads.

    • Add a constant, low concentration of the radiolabeled ligand to all wells.

    • Add varying concentrations of unlabeled vicriviroc (or other test compounds) to the wells to compete for binding.

    • Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

    • Measure the radioactivity in each well using a scintillation counter. The amount of bound radioligand is inversely proportional to the concentration of the competing unlabeled compound.

    • Calculate the IC50 value (the concentration of vicriviroc that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]

HIV-1 Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of vicriviroc to inhibit HIV-1 replication in primary human cells.

  • Objective: To determine the effective concentration (EC50/EC90) of vicriviroc against R5-tropic HIV-1.

  • Materials:

    • Human PBMCs isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

    • Laboratory-adapted or clinical isolates of R5-tropic HIV-1.

    • Serial dilutions of this compound.

    • Culture medium (e.g., RPMI 1640 with fetal bovine serum and IL-2).

    • HIV-1 p24 antigen ELISA kit.

  • Methodology:

    • Plate PHA-stimulated PBMCs in a 96-well plate.

    • Add serial dilutions of vicriviroc to the wells and pre-incubate for 1 hour at 37°C.

    • Infect the cells with a standardized amount of R5-tropic HIV-1.

    • Culture the cells for 5-7 days, replacing the medium containing the corresponding drug concentration every 2-3 days.

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of HIV-1 replication by measuring the concentration of p24 capsid protein in the supernatant using an ELISA.

    • Plot the percentage of viral inhibition against the vicriviroc concentration and determine the EC50 and EC90 values using non-linear regression analysis.

TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibition

This is a high-throughput, cell-based assay to screen for HIV-1 entry inhibitors.

  • Objective: To quantify the inhibition of HIV-1 entry by vicriviroc.

  • Materials:

    • TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene).[13]

    • R5-tropic HIV-1 (typically Env-pseudotyped virus).

    • Serial dilutions of vicriviroc.

    • Culture medium (e.g., DMEM with fetal bovine serum).

    • Luciferase assay reagent.

    • Luminometer.

  • Methodology:

    • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with serial dilutions of vicriviroc for 1 hour at 37°C.

    • Add a standardized amount of R5-tropic HIV-1 to the wells.

    • Incubate for 48 hours at 37°C. During this time, viruses that successfully enter the cells will lead to the expression of the Tat protein, which transactivates the LTR promoter, driving luciferase expression.

    • Lyse the cells and add luciferase assay substrate.

    • Measure the luminescence in each well using a luminometer.

    • Calculate the percentage of inhibition of viral entry based on the reduction in luciferase signal compared to untreated, infected control wells. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological and experimental contexts for vicriviroc.

CCR5 Signaling Pathway

The CCR5 receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural chemokine ligands, initiates a cascade of intracellular signals crucial for immune cell trafficking and function.

CCR5_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling CCR5 CCR5 Receptor G_Protein Gαβγ (inactive) CCR5->G_Protein Activates G_Protein_act Gα (GTP) + Gβγ (active) G_Protein->G_Protein_act GDP/GTP Exchange Chemokine Chemokine (e.g., RANTES/CCL5) Chemokine->CCR5 Binds PLC PLC G_Protein_act->PLC PI3K PI3K G_Protein_act->PI3K JAK JAK G_Protein_act->JAK Ca_Flux Ca²⁺ Influx PLC->Ca_Flux MAPK MAPK (p38, JNK) PI3K->MAPK STAT STAT JAK->STAT Cell_Response Cellular Response (Chemotaxis, Gene Expression) STAT->Cell_Response Leads to MAPK->Cell_Response Leads to Ca_Flux->Cell_Response Leads to

Caption: Canonical CCR5 signaling cascade initiated by chemokine binding.

Mechanism of HIV-1 Entry and Inhibition by Vicriviroc

This diagram illustrates the multi-step process of R5-tropic HIV-1 entry into a host cell and the specific step at which vicriviroc intervenes.

HIV_Entry_Inhibition HIV-1 Entry Pathway and Vicriviroc Inhibition cluster_virus cluster_cell cluster_inhibition gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CCR5_blocked CCR5 (Altered Conformation) gp120->CCR5_blocked Binding Blocked Fusion Fusion gp41->Fusion 5. Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds, Mediates Fusion CCR5->CCR5_blocked Induces Conformational Change Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds Allosterically

Caption: Vicriviroc allosterically blocks HIV-1 gp120-CCR5 interaction.

Experimental Workflow for Vicriviroc Evaluation

This flowchart outlines the logical progression of experiments to characterize a novel CCR5 antagonist like vicriviroc.

Experimental_Workflow start Compound Discovery/ Synthesis binding CCR5 Binding Assay (Determine Ki) start->binding functional Functional Antagonism Assays (Calcium Flux, Chemotaxis) binding->functional antiviral_cell_line Cell Line Antiviral Assay (e.g., TZM-bl, Determine IC50) functional->antiviral_cell_line antiviral_primary Primary Cell Antiviral Assay (PBMCs, Determine EC50) antiviral_cell_line->antiviral_primary selectivity Selectivity & Off-Target Screening (e.g., hERG) antiviral_primary->selectivity pk_pd Preclinical Pharmacokinetics & Pharmacodynamics (in vivo) selectivity->pk_pd clinical Clinical Trials (Phase I, II, III) pk_pd->clinical end Regulatory Review/ Approval clinical->end

Caption: A streamlined workflow for the evaluation of a CCR5 antagonist.

References

Vicriviroc Maleate: A Technical Guide to a CCR5-Tropic HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] Developed by Schering-Plough (now Merck), it was investigated as an antiretroviral agent for the treatment of HIV-1 infection.[1][4] Vicriviroc specifically targets R5-tropic HIV-1 strains, which utilize the CCR5 coreceptor to enter and infect host CD4+ T-cells.[3][5] By blocking this interaction, vicriviroc acts as a viral entry inhibitor, a class of antiretrovirals that prevent the initial stages of the HIV-1 life cycle.[1][6] Although it demonstrated significant antiviral activity in early clinical trials, it ultimately did not meet its primary efficacy endpoints in Phase III studies for treatment-experienced patients and regulatory approval was not pursued for this population.[1][7][8] This guide provides a detailed technical overview of vicriviroc maleate, its mechanism of action, the experimental protocols used in its evaluation, and a summary of its clinical development.

Core Mechanism of Action

Vicriviroc is a noncompetitive, allosteric antagonist of the CCR5 receptor.[1][2] It binds to a hydrophobic pocket located between the transmembrane helices of the CCR5 protein, near the extracellular surface.[1][2] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 envelope glycoprotein gp120 from engaging with its binding site on CCR5.[1] This steric hindrance effectively blocks the membrane fusion process, thereby inhibiting the entry of R5-tropic HIV-1 into the host cell.[1][2] Functional assays have confirmed that vicriviroc acts as a true antagonist, inhibiting chemokine-induced signaling pathways such as calcium flux and chemotaxis, without initiating any signaling itself.[3][5]

cluster_0 HIV-1 Entry (R5-Tropic) cluster_1 Inhibition by Vicriviroc gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding gp120_V HIV-1 gp120 CCR5 CCR5 Coreceptor CD4->CCR5 2. Conformational Change & Coreceptor Binding gp41 gp41 CCR5->gp41 3. gp41 Unfolds Fusion Membrane Fusion & Viral Entry gp41->Fusion 4. Fusion Initiated Vicriviroc Vicriviroc CCR5_V CCR5 (Altered Conformation) Vicriviroc->CCR5_V Binds to Allosteric Site No_Binding Binding Blocked CCR5_V->No_Binding Prevents gp120 Interaction gp120_V->CCR5_V

Caption: Mechanism of Vicriviroc Action on HIV-1 Entry.

Quantitative Data Summary

The antiviral activity and clinical efficacy of vicriviroc have been quantified in numerous studies. The following tables summarize key data from in vitro experiments and major clinical trials.

Table 1: In Vitro Antiviral Activity of Vicriviroc

Assay Type HIV-1 Isolate(s) Metric Value (nM) Reference(s)
PBMC Infection Assay Panel of 30 R5-tropic isolates Geometric Mean EC₅₀ 0.04 - 2.3 [5]
PBMC Infection Assay Panel of 30 R5-tropic isolates Geometric Mean EC₉₀ 0.45 - 18 [5]
Chemotaxis Assay MIP-1α induced IC₅₀ < 1.0 [5]
Pseudovirus Infectivity Wild-type (JrCSF envelope) EC₅₀ Comparable to control [5]

| Pseudovirus Infectivity | Drug-resistant mutants (RTI, PRI, MDR) | EC₅₀ | Comparable to control |[5] |

PBMC: Peripheral Blood Mononuclear Cell; EC₅₀/EC₉₀: 50%/90% Effective Concentration; IC₅₀: 50% Inhibitory Concentration; RTI: Reverse Transcriptase Inhibitor; PRI: Protease Inhibitor; MDR: Multi-Drug Resistant.

Table 2: Efficacy of Vicriviroc in Phase II Clinical Trials

Trial Population Treatment Arm Duration Mean HIV-1 RNA Change (log₁₀ copies/mL) Mean CD4+ Count Change (cells/mm³) Reference(s)
ACTG 5211 Treatment-Experienced Placebo + OBT 24 Weeks -0.29 -9 [9]
5 mg Vicriviroc + OBT 24 Weeks -1.51 +84 [9][10]
10 mg Vicriviroc + OBT 24 Weeks -1.86 +142 [9][10]
15 mg Vicriviroc + OBT 24 Weeks -1.68 +142 [9][10]
VICTOR-E1 Treatment-Experienced Placebo + OBT 48 Weeks N/A (% <50 copies: 25%) N/A [11]
20 mg Vicriviroc + OBT 48 Weeks N/A Increased [1][12]

| | | 30 mg Vicriviroc + OBT | 48 Weeks | N/A (% <50 copies: 59%) | Increased |[1][11][12] |

OBT: Optimized Background Therapy.

Table 3: Efficacy of Vicriviroc in Phase III Clinical Trials (Pooled Data)

Trial Population Treatment Arm Duration % with HIV-1 RNA <50 copies/mL Reference(s)
VICTOR-E3 & E4 Treatment-Experienced Placebo + OBT 48 Weeks 62% [7][8][13]
30 mg Vicriviroc + OBT 48 Weeks 64% [7][8][13]
(subgroup with ≤2 active drugs in OBT) Placebo + OBT 48 Weeks 55% [7][13]

| | (subgroup with ≤2 active drugs in OBT) | 30 mg Vicriviroc + OBT | 48 Weeks | 70% |[7][13] |

Experimental Protocols

The evaluation of vicriviroc involved a range of standardized and specialized laboratory procedures.

HIV-1 Coreceptor Tropism Assays

Determining whether a patient's viral population uses CCR5 (R5-tropic), CXCR4 (X4-tropic), or both (dual/mixed-tropic) is essential before considering a CCR5 antagonist.[14][15][16]

  • Phenotypic Assays (e.g., Trofile® Assay):

    • Viral RNA/DNA Extraction: Isolate viral RNA from patient plasma or proviral DNA from cells.[17]

    • PCR Amplification: Amplify the viral envelope gene (gp160).

    • Recombinant Virus Generation: Clone the patient-derived envelope gene into a replication-defective HIV-1 vector (often containing a luciferase reporter gene). Co-transfect this vector with an envelope expression plasmid into producer cells (e.g., HEK293).[16][18]

    • Infection of Target Cells: Harvest the resulting pseudoviruses and use them to infect two types of engineered target cell lines: one expressing CD4 and CCR5, and another expressing CD4 and CXCR4.[14][16]

    • Readout: After a set incubation period (e.g., 72 hours), measure the reporter gene activity (e.g., luminescence).[5]

    • Tropism Determination: Infection of the CCR5-expressing cells indicates an R5-tropic virus, while infection of the CXCR4-expressing cells indicates an X4-tropic virus. Infection of both cell lines signifies a dual/mixed population.[14][15]

  • Genotypic Assays:

    • Sequencing: Isolate viral RNA/DNA and sequence the V3 loop region of the envelope gene, which is the primary determinant of coreceptor usage.[14][17]

    • Bioinformatic Analysis: Input the V3 sequence into a bioinformatic algorithm (e.g., Geno2Pheno) that predicts coreceptor tropism based on sequence patterns and known genotype-phenotype correlations.[15][17]

cluster_pheno Phenotypic Tropism Assay Workflow cluster_geno Genotypic Tropism Assay Workflow P_Start Patient Plasma (HIV-1 RNA) P_Amplify RT-PCR & Amplify env Gene P_Start->P_Amplify P_Clone Clone env into Pseudovirus Vector P_Amplify->P_Clone P_Transfect Co-transfect 293T cells P_Clone->P_Transfect P_Harvest Harvest Pseudoviruses P_Transfect->P_Harvest P_Infect Infect Target Cell Lines P_Harvest->P_Infect P_Cells1 U87.CD4.CCR5 P_Infect->P_Cells1 P_Cells2 U87.CD4.CXCR4 P_Infect->P_Cells2 P_Readout Measure Luciferase Activity P_Cells1->P_Readout P_Cells2->P_Readout P_Result Determine Tropism (R5, X4, or D/M) P_Readout->P_Result G_Start Patient Plasma (HIV-1 RNA) G_Amplify RT-PCR & Amplify V3 Loop G_Start->G_Amplify G_Sequence Sequence V3 Loop DNA G_Amplify->G_Sequence G_Analyze Bioinformatic Analysis (e.g., Geno2Pheno) G_Sequence->G_Analyze G_Result Predict Tropism (R5 or X4) G_Analyze->G_Result

Caption: Workflow for HIV-1 Coreceptor Tropism Assays.
Antiviral Activity Assays

These assays measure the ability of vicriviroc to inhibit HIV-1 replication in a cell-based system.

  • PBMC Infection Assay:

    • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and stimulate them with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.

    • Infection: Pre-incubate the stimulated PBMCs with serial dilutions of vicriviroc. Then, add a known quantity of a laboratory-adapted or clinical isolate of R5-tropic HIV-1.

    • Incubation: Culture the infected cells for several days.

    • Readout: Measure the extent of viral replication, typically by quantifying the amount of p24 antigen or reverse transcriptase activity in the culture supernatant.

    • Analysis: Plot the inhibition of viral replication against the drug concentration to determine the EC₅₀ and EC₉₀ values.[5]

  • Pseudovirus Infectivity Assay (Single-Cycle):

    • Virus Production: Generate pseudoviruses as described in the phenotypic tropism assay protocol.[5]

    • Infection: Seed target cells (e.g., U87-CD4-CCR5) in a multi-well plate. Add serial dilutions of vicriviroc to the wells, followed by the addition of the pseudovirus stock.[5]

    • Incubation: Culture the cells for 48-72 hours.[5]

    • Readout: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase).[5]

    • Analysis: Calculate the percent inhibition of infectivity at each drug concentration to determine the EC₅₀.[5]

Functional Assays for CCR5 Antagonism

These experiments confirm that vicriviroc blocks the natural signaling function of the CCR5 receptor.

  • Chemotaxis Assay:

    • Cell Preparation: Use a cell line that expresses CCR5 (e.g., Ba/F3-CCR5).[5]

    • Assay Setup: Place the cells in the upper chamber of a transwell plate (e.g., ChemoTx system), which is separated from the lower chamber by a porous membrane.[19]

    • Treatment: Add serial dilutions of vicriviroc to the cells. Place a chemokine ligand for CCR5 (e.g., MIP-1α, RANTES) in the lower chamber to act as a chemoattractant.[5][19]

    • Incubation: Allow the cells to migrate through the membrane towards the chemokine for a set period.

    • Quantification: Measure the number of cells that have migrated to the lower chamber, often using a cell viability reagent (e.g., Cell Titer-Glo).[19]

    • Analysis: Determine the IC₅₀ of vicriviroc for inhibiting chemokine-induced migration.[5]

  • Calcium Flux Assay:

    • Cell Loading: Load CCR5-expressing cells (e.g., U-87-CCR5) with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[19]

    • Treatment: Add vicriviroc to the cells.

    • Stimulation: Stimulate the cells with a CCR5 ligand (e.g., RANTES).

    • Measurement: Use a fluorometer to measure the change in intracellular calcium concentration. An antagonist will block the fluorescence increase that normally occurs upon chemokine stimulation.[3]

Clinical Development and Trial Outcomes

Vicriviroc underwent extensive clinical evaluation in both treatment-naïve and treatment-experienced HIV-1 infected individuals.

  • Phase II Studies: In the ACTG 5211 trial, vicriviroc added to an optimized background therapy (OBT) showed potent virologic suppression in treatment-experienced patients.[9][10] At 24 weeks, the 10 mg and 15 mg doses resulted in mean viral load reductions of -1.86 and -1.68 log₁₀ copies/mL, respectively, compared to -0.29 log₁₀ for placebo.[9] Similarly, the VICTOR-E1 study demonstrated that a significantly higher proportion of patients receiving 30 mg vicriviroc achieved undetectable viral loads (<50 copies/mL) at 48 weeks compared to placebo (59% vs. 25%).[11] These promising results supported advancement into larger Phase III trials.[13]

  • Phase III Studies: Two identical, large-scale Phase III trials, VICTOR-E3 and VICTOR-E4, were conducted in treatment-experienced patients.[7][13] The primary endpoint was the proportion of subjects with HIV-1 RNA <50 copies/mL at 48 weeks. The pooled results showed no statistically significant difference between the vicriviroc and placebo arms (64% vs. 62%, respectively).[7][8] The lack of superiority was attributed to the unexpectedly high efficacy of the potent, ritonavir-boosted optimized background regimens used in both arms of the study.[7][20] However, a post-hoc analysis revealed that in the subset of patients whose OBT contained two or fewer fully active drugs, vicriviroc provided a statistically significant benefit (70% vs. 55% achieving viral suppression).[7][13] Despite this finding, Merck announced it would not seek regulatory approval for vicriviroc in this patient population based on the primary outcome.[8]

cluster_vicriviroc Preclinical Preclinical (In Vitro & Animal Studies) Phase1 Phase I (Safety, PK/PD, Dose-Ranging) Preclinical->Phase1 V_Pre Potent in vitro activity & favorable PK profile Preclinical->V_Pre Phase2 Phase II (Efficacy & Safety in Patients) Phase1->Phase2 V_P1 Demonstrated safety and short-term antiviral activity Phase1->V_P1 Phase3 Phase III (Large-Scale Confirmatory Trials) Phase2->Phase3 V_P2 ACTG 5211 & VICTOR-E1: Significant virologic suppression in treatment-experienced patients Phase2->V_P2 Regulatory Regulatory Submission (e.g., NDA) Phase3->Regulatory V_P3 VICTOR-E3 & E4: Did not meet primary endpoint of superiority over potent OBT Phase3->V_P3 Approval Approval & Post-Market (Phase IV) Regulatory->Approval V_Reg NDA not submitted for treatment-experienced population Regulatory->V_Reg

Caption: General Clinical Trial Workflow and Vicriviroc's Path.

Resistance to Vicriviroc

Resistance to CCR5 antagonists like vicriviroc can emerge through two primary mechanisms:

  • Coreceptor Switch: The virus may evolve to use the CXCR4 coreceptor for entry, rendering CCR5 antagonists ineffective. The emergence of dual/mixed or X4-tropic virus was observed in a subset of patients experiencing virologic failure on vicriviroc.[6]

  • Binding Site Mutations: The virus can acquire mutations in the envelope protein, particularly in the V3 loop, that allow gp120 to bind to the CCR5 receptor even when it is in the vicriviroc-bound conformation.[21] This form of resistance is often characterized by a reduction in the maximal percent inhibition (MPI) in phenotypic assays, rather than a large shift in the IC₅₀.[21] Mutations in other variable loops, such as V2 and V4, may also contribute to the resistance phenotype.[21]

Conclusion

This compound is a well-characterized CCR5 antagonist that potently inhibits the replication of R5-tropic HIV-1 in vitro and demonstrated significant virologic and immunologic benefits in Phase II clinical trials. Its mechanism as an allosteric entry inhibitor represents a distinct approach to antiretroviral therapy. While its development for treatment-experienced patients was halted due to the failure to show superiority over highly potent background regimens in Phase III trials, the extensive data gathered on its activity, pharmacology, and resistance profile provide valuable insights for the continued development of HIV entry inhibitors and the broader field of antiretroviral drug development.

References

Vicriviroc Maleate: A Comprehensive Technical Guide to its Potential in Non-HIV Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicriviroc, a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist originally developed for the treatment of HIV-1 infection, is now being explored for its therapeutic potential in a range of non-HIV indications, primarily in the field of oncology. This technical guide provides an in-depth overview of the core scientific principles underlying Vicriviroc's repurposed applications, focusing on its mechanism of action, preclinical evidence, and clinical data in cancer. Detailed experimental protocols and a thorough examination of the CCR5 signaling pathway are presented to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance the therapeutic utility of Vicriviroc and other CCR5 antagonists in non-HIV disease contexts.

Introduction to Vicriviroc Maleate

Vicriviroc is a small molecule that acts as a non-competitive allosteric antagonist of the CCR5 receptor.[1] While its development for HIV was halted due to not meeting primary efficacy endpoints in late-stage trials, the scientific community has recognized the potential of targeting the CCR5 pathway in other diseases where this receptor plays a crucial role.[2] The misexpression and activation of CCR5 have been implicated in the pathogenesis of various cancers, inflammatory disorders, and graft-versus-host disease (GVHD), opening new avenues for the therapeutic application of CCR5 antagonists like Vicriviroc.[3][4][5]

Mechanism of Action Beyond HIV

The therapeutic rationale for Vicriviroc in non-HIV applications stems from the multifaceted role of the CCR5 receptor in pathological processes. CCR5, a G protein-coupled receptor, is a key mediator of inflammation and immune cell trafficking.[6] Its ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), are often upregulated in the tumor microenvironment and at sites of inflammation.[3]

The binding of these chemokines to CCR5 on various cell types, including cancer cells, immune cells (such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)), and stromal cells, triggers a cascade of downstream signaling events.[4][7] These signaling pathways, including the PI3K/Akt, NF-κB, and STAT pathways, are integral to processes that drive disease progression, such as cell proliferation, survival, migration, and invasion.[4][6] By blocking the interaction of these ligands with CCR5, Vicriviroc can disrupt these pathological signaling cascades.

Preclinical and Clinical Evidence in Oncology

The potential of Vicriviroc and other CCR5 antagonists in cancer is the most extensively studied non-HIV application. The overexpression of CCR5 has been correlated with poor prognosis in several cancers, including breast, colorectal, and prostate cancer.[4][8]

Colorectal Cancer

A completed Phase II clinical trial (NCT03631407) evaluated the safety and efficacy of Vicriviroc in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced/metastatic microsatellite stable (MSS) colorectal cancer.[3][9]

Table 1: Summary of Phase II Clinical Trial (NCT03631407) of Vicriviroc in Colorectal Cancer [3]

ParameterVicriviroc 150 mg + PembrolizumabVicriviroc 250 mg + Pembrolizumab
Number of Patients 2020
Objective Response Rate (ORR) 5% (1 partial response)5% (1 partial response)
Dose-Limiting Toxicities (DLTs) 02 (Grade 4 encephalopathy, Grade 4 pneumonitis)

While the antitumor activity was limited in this heavily pre-treated patient population, the toxicity of the combination was considered manageable.[3]

Other Cancers

Preclinical studies have demonstrated the potential of CCR5 antagonists in various other cancer types. For instance, in models of breast cancer, CCR5 inhibition has been shown to block cancer cell invasiveness and reduce metastatic colonization.[10] Similarly, in gastric cancer cell lines, CCR5 antagonism has been found to reduce cell migration and adhesion.[11]

Potential in Inflammatory Diseases and Graft-Versus-Host Disease

The role of CCR5 in mediating inflammatory responses suggests the potential utility of Vicriviroc in inflammatory and autoimmune diseases. By blocking the recruitment of inflammatory cells to sites of tissue damage, CCR5 antagonists could ameliorate disease severity.

Furthermore, there is a strong rationale for the use of CCR5 inhibitors in preventing and treating graft-versus-host disease (GVHD), a major complication of allogeneic hematopoietic stem cell transplantation.[5] GVHD is driven by the migration of donor T cells to host tissues, a process in which CCR5 plays a significant role. A clinical trial using the CCR5 antagonist Maraviroc has shown promise in preventing acute and chronic GVHD.[5] While specific data for Vicriviroc in GVHD is limited, the shared mechanism of action suggests its potential in this setting.

Signaling Pathways

The therapeutic effects of Vicriviroc are mediated through the inhibition of CCR5-driven signaling pathways. Understanding these pathways is crucial for identifying responsive patient populations and developing rational combination therapies.

CCR5_Signaling_Pathway CCR5 Signaling in Cancer Ligands CCL3, CCL4, CCL5 CCR5 CCR5 Receptor Ligands->CCR5 binds G_Protein Gαi/Gβγ CCR5->G_Protein activates PI3K PI3K G_Protein->PI3K STAT STAT G_Protein->STAT ERK ERK G_Protein->ERK Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation NFkB->Cell_Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis STAT->Cell_Proliferation Cell_Migration Cell Migration & Invasion ERK->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis Vicriviroc Vicriviroc Vicriviroc->CCR5 inhibits Experimental_Workflow_Tumor_Growth_Inhibition In Vivo Tumor Growth Inhibition Workflow Start Start Cell_Injection Subcutaneous injection of cancer cells into immunodeficient mice Start->Cell_Injection Tumor_Growth Monitor tumor growth Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups (when tumors are palpable) Tumor_Growth->Randomization Treatment Administer Vicriviroc or vehicle control Randomization->Treatment Measurement Measure tumor volume and body weight regularly Treatment->Measurement Endpoint Endpoint reached (e.g., max tumor size in control) Measurement->Endpoint Euthanasia Euthanize mice and excise tumors Endpoint->Euthanasia Analysis Analyze tumor weight, IHC, etc. Euthanasia->Analysis TGI_Calculation Calculate % Tumor Growth Inhibition Analysis->TGI_Calculation End End TGI_Calculation->End

References

Methodological & Application

Vicriviroc Maleate: Application Notes and Protocols for In Vitro HIV-1 Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro HIV-1 entry assays using Vicriviroc Maleate, a potent CCR5 co-receptor antagonist. Vicriviroc has been a key compound in the study of HIV-1 entry inhibition and the development of novel antiretroviral therapies.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-cells and macrophages.[1] This initial binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[2] this compound is a small-molecule inhibitor that specifically targets the CCR5 co-receptor, preventing its interaction with gp120 and thereby blocking the entry of CCR5-tropic (R5) HIV-1 strains.[3][4] Vicriviroc acts as a noncompetitive allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][5] This binding induces a conformational change in CCR5, which in turn prevents the gp120-CCR5 interaction required for subsequent membrane fusion and viral entry.[1]

Mechanism of Action Signaling Pathway

cluster_0 HIV-1 Entry Process cluster_1 Inhibition by this compound HIV-1 gp120 HIV-1 gp120 CD4 Receptor CD4 Receptor HIV-1 gp120->CD4 Receptor 1. Binding CCR5 Co-receptor_inhibited CCR5 Co-receptor (Inhibited Conformation) HIV-1 gp120->CCR5 Co-receptor_inhibited Binding Blocked CCR5 Co-receptor CCR5 Co-receptor CD4 Receptor->CCR5 Co-receptor 2. Conformational Change & Co-receptor Binding Membrane Fusion Membrane Fusion CCR5 Co-receptor->Membrane Fusion 3. gp41-mediated Viral Entry Viral Entry Membrane Fusion->Viral Entry Vicriviroc Vicriviroc Vicriviroc->CCR5 Co-receptor_inhibited Binds to Allosteric Site No Viral Entry No Viral Entry CCR5 Co-receptor_inhibited->No Viral Entry

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of Vicriviroc against various R5-tropic HIV-1 isolates. The data is presented as the mean 50% and 90% effective concentrations (EC50 and EC90), which represent the drug concentration required to inhibit 50% and 90% of viral replication, respectively.

HIV-1 IsolateMean EC50 (nM)Mean EC90 (nM)Cell TypeReference
Diverse R5 Isolates (Panel)0.04 - 2.30.45 - 18PBMCs[3]
JR-CSFNot specifiedNot specifiedNot specified[3]
Ba-LNot specifiedNot specifiedNot specified[3]

Note: Specific EC50 and EC90 values for individual isolates like JR-CSF and Ba-L were not detailed in the provided search results, but they were part of the panel of genetically diverse isolates tested.

Experimental Protocols

HIV-1 Env-Pseudotyped Virus Production

This protocol describes the generation of single-round infectious HIV-1 pseudoviruses. These viruses contain an HIV-1 backbone plasmid with a defective envelope (Env) gene and a reporter gene (e.g., luciferase), and a separate plasmid expressing the HIV-1 Env protein of interest.

Materials:

  • HEK293T cells

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • HIV-1 Env-expressing plasmid

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 0.45 µm filters

Procedure:

  • Cell Seeding: Seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.[6]

  • Transfection Complex Preparation:

    • In a sterile tube, mix the Env-deficient backbone plasmid and the Env-expressing plasmid.[7]

    • Add the plasmid DNA mixture to serum-free DMEM.

    • In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flask to ensure even distribution.[8]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[8]

  • Virus Harvest:

    • Collect the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter.[8]

    • The pseudovirus stock can be aliquoted and stored at -80°C.

In Vitro HIV-1 Entry Assay (Pseudovirus Neutralization Assay)

This assay measures the ability of this compound to inhibit the entry of Env-pseudotyped HIV-1 into target cells.

Materials:

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, which contain a Tat-responsive luciferase reporter gene)

  • Env-pseudotyped HIV-1 virus stock

  • This compound stock solution

  • 96-well cell culture plates (white, solid-bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the target cells (e.g., TZM-bl) in a 96-well plate at an appropriate density and incubate overnight.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Incubation with Inhibitor:

    • Remove the medium from the cells.

    • Add the diluted this compound to the appropriate wells.

    • Incubate the plates for 1 hour at 37°C.[10]

  • Infection:

    • Add the Env-pseudotyped virus to each well. The amount of virus should be pre-determined by a titration experiment to yield a sufficient signal-to-noise ratio.[9]

    • Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Measurement:

    • Remove the supernatant from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control wells (no inhibitor).

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

cluster_0 Assay Preparation cluster_1 Inhibition and Infection cluster_2 Data Acquisition and Analysis A Seed Target Cells (e.g., TZM-bl) C Pre-incubate Cells with Vicriviroc (1 hr) A->C B Prepare Serial Dilutions of this compound B->C D Infect with HIV-1 Pseudovirus C->D E Incubate (48 hrs) D->E F Lyse Cells & Add Luciferase Substrate E->F G Measure Luminescence F->G H Calculate % Inhibition & Determine EC50 G->H

Caption: Workflow for the in vitro HIV-1 pseudovirus entry assay.

Functional Assays for CCR5 Antagonism

Beyond direct viral entry inhibition, the antagonistic properties of Vicriviroc on the CCR5 receptor can be confirmed through functional assays that measure the inhibition of natural chemokine signaling.

Chemotaxis Assay

This assay assesses the ability of Vicriviroc to block the migration of CCR5-expressing cells towards a CCR5 ligand (e.g., MIP-1α).

Principle: CCR5-expressing cells are placed in the upper chamber of a transwell plate, and a chemoattractant (MIP-1α) is placed in the lower chamber. In the presence of an effective CCR5 antagonist like Vicriviroc, the cells will not migrate towards the chemoattractant.

Brief Protocol:

  • Incubate CCR5-expressing cells (e.g., Ba/F3-CCR5) with varying concentrations of Vicriviroc.[3]

  • Place the cells in the upper chamber of a chemotaxis plate.[11]

  • Add a CCR5 ligand (e.g., MIP-1α) to the lower chamber.[11]

  • Incubate to allow for cell migration.

  • Quantify the number of cells that have migrated to the lower chamber, often using a cell viability reagent that produces a luminescent signal.[11]

Calcium Flux Assay

This assay measures the ability of Vicriviroc to block the intracellular calcium mobilization that is induced by the binding of a chemokine to CCR5.

Principle: Binding of a chemokine like RANTES to CCR5 triggers a G-protein coupled signaling cascade, leading to an increase in intracellular calcium. Vicriviroc's antagonism of CCR5 will prevent this calcium flux.

Brief Protocol:

  • Load CCR5-expressing cells (e.g., U-87-CCR5) with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[4]

  • Add varying concentrations of Vicriviroc to the cells.[4]

  • Stimulate the cells with a CCR5 ligand (e.g., RANTES).[4]

  • Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorometric imaging plate reader (FLIPR).[4]

References

Application Notes and Protocols for Assessing Vicriviroc Maleate Synergy with other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vicriviroc Maleate is a potent antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. As part of the combination antiretroviral therapy (cART) paradigm, evaluating the synergistic, additive, or antagonistic interactions of Vicriviroc with other antiretroviral agents is crucial for optimizing treatment regimens, minimizing toxicity, and combating the emergence of drug resistance. These application notes provide detailed protocols for assessing the in vitro synergy of this compound with other antiretrovirals.

Data Presentation

The synergistic potential of this compound in combination with other antiretroviral agents can be quantified using various metrics, including the Combination Index (CI) and the Dose Reduction Index (DRI). Lower CI values indicate stronger synergy, while higher DRI values suggest a greater potential for dose reduction of the individual drugs in a combination, thereby potentially reducing toxicity.

A study investigating the combination of Vicriviroc (VCV) with Rapamycin (RAPA), which reduces CCR5 density, demonstrated significant antiviral synergy. The following tables summarize the quantitative data from this study, illustrating how to present such findings.

Table 1: Combination Index (CI) for Vicriviroc and Rapamycin Combination

Drug CombinationEffect LevelCombination Index (CI)Interpretation
Vicriviroc + Rapamycin50% Inhibition (IC50)0.1Strong Synergy
Vicriviroc + Rapamycin75% Inhibition (IC75)0.06Very Strong Synergy
Vicriviroc + Rapamycin90% Inhibition (IC90)0.04Very Strong Synergy
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Dose Reduction Index (DRI) for Vicriviroc and Rapamycin Combination

DrugDose Reduction Index (DRI) Range
Vicriviroc19 to 658-fold
Rapamycin8 to 41-fold
The DRI indicates the fold-reduction of the dose of a single drug in a combination to achieve the same effect as the drug used alone.

Experimental Protocols

In Vitro HIV-1 Synergy Testing using the Checkerboard Assay with a Luciferase Reporter Gene Readout

This protocol describes a common method for assessing the synergistic, additive, or antagonistic effects of Vicriviroc in combination with other antiretroviral drugs against HIV-1 infection in a cell-based assay. The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-driven luciferase reporter gene, making it a standard tool for HIV-1 entry and neutralization assays.

Materials:

  • TZM-bl cells (available from the NIH AIDS Reagent Program)

  • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • HIV-1 virus stock (R5-tropic, e.g., BaL or JR-FL)

  • This compound

  • Other antiretroviral agent(s) for combination testing (e.g., Zidovudine, Lamivudine, Efavirenz, Indinavir)

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Preparation:

    • Culture TZM-bl cells in Complete Growth Medium at 37°C in a humidified 5% CO2 incubator.

    • On the day of the assay, harvest cells using trypsin-EDTA, wash with fresh medium, and resuspend to a concentration of 1 x 10^5 cells/mL.

  • Drug Dilution (Checkerboard Setup):

    • Prepare serial dilutions of this compound and the other antiretroviral drug(s) in Complete Growth Medium in separate 96-well plates (master plates). A typical checkerboard assay uses a 7x7 or 8x8 matrix of concentrations.

    • For each drug, prepare a 2-fold serial dilution series, starting from a concentration several-fold higher than the known IC50.

    • In a new 96-well assay plate, add 50 µL of the appropriate Vicriviroc dilution to each well in a row-wise manner.

    • Add 50 µL of the appropriate dilution of the second antiretroviral drug to each well in a column-wise manner. This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone (in serial dilution) and wells with no drugs (virus control).

  • Virus Infection:

    • Dilute the HIV-1 virus stock in Complete Growth Medium to a concentration that yields a strong luciferase signal (typically determined through prior titration).

    • Add 50 µL of the diluted virus to each well of the assay plate containing the drug dilutions.

  • Cell Seeding and Incubation:

    • Add 50 µL of the prepared TZM-bl cell suspension (5,000 cells) to each well.

    • The final volume in each well will be 200 µL.

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Luciferase Assay:

    • After the 48-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2 minutes to allow for cell lysis.

    • Transfer 150 µL of the lysate to a white-walled 96-well plate suitable for luminescence reading.

    • Measure the luciferase activity in a luminometer.

Data Analysis

The raw data from the luminometer (Relative Light Units, RLU) is used to calculate the percentage of viral inhibition for each drug concentration and combination.

Calculation of Percent Inhibition: % Inhibition = 100 x [1 - (RLU of drug-treated well - RLU of cell control) / (RLU of virus control - RLU of cell control)]

Synergy Analysis:

The interaction between Vicriviroc and the other antiretroviral(s) can be quantified using several models. The MacSynergy II program, which is based on the Bliss independence model, is a widely used tool. Alternatively, the Combination Index (CI) and Dose Reduction Index (DRI) can be calculated using software like CompuSyn.

  • MacSynergy II: This program calculates the theoretical additive effect of two drugs and compares it to the experimentally observed effect. The difference is plotted as a three-dimensional surface, where peaks above the plane of additivity indicate synergy and valleys below indicate antagonism. The volume of the synergistic or antagonistic interaction is also calculated.

  • Combination Index (CI): The CI is a quantitative measure of the degree of drug interaction.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Dose Reduction Index (DRI): The DRI quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug alone. A DRI value greater than 1 is favorable.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to illustrate key pathways and experimental workflows.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds and Inserts into Host Cell Membrane Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks Binding

Caption: HIV-1 Entry and Mechanism of Action of Vicriviroc.

Application Notes and Protocols for Studying CCR5 Signaling Pathways Using Vicriviroc Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc maleate is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] As a noncompetitive allosteric antagonist, vicriviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][4] This binding induces a conformational change in the receptor, thereby preventing the binding of its natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) and blocking the entry of R5-tropic HIV-1.[1][2][5] These characteristics make vicriviroc an invaluable tool for investigating the intricate signaling pathways mediated by CCR5 in various physiological and pathological processes, including immune responses and viral pathogenesis.[6][7][8]

These application notes provide detailed protocols for utilizing this compound to study CCR5 signaling, along with quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

Vicriviroc acts as a functional antagonist, inhibiting chemokine-induced signaling cascades downstream of CCR5.[2][9] Upon ligand binding, CCR5, a G-protein coupled receptor (GPCR), activates heterotrimeric G-proteins, primarily of the Gαi and Gαq families.[6] This initiates a cascade of intracellular events, including calcium mobilization, GTPγS exchange, and activation of downstream kinases such as PI3K, AKT, and ERK, ultimately leading to cellular responses like chemotaxis, proliferation, and survival.[6][10] Vicriviroc effectively blocks these signaling events by preventing the initial ligand-receptor interaction.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the in vitro inhibitory activity of vicriviroc in various functional assays, providing key quantitative data for experimental planning.

Assay TypeLigand/StimulusCell LineIC50 (nM)Reference
Chemotaxis AssayMIP-1αBa/F3-CCR5< 1[2]
Calcium Flux AssayRANTES (CCL5)U-87-CCR516[11]
GTPγS Exchange AssayRANTES (CCL5)HTS-hCCR54.2 ± 1.3[2]
HIV-1 Replication AssayR5-tropic HIV-1PBMCsNot specified[2]

IC50 values represent the concentration of vicriviroc required to inhibit 50% of the maximal response.

Experimental Protocols

Chemotaxis Assay

This protocol is designed to assess the ability of vicriviroc to inhibit chemokine-mediated cell migration.

Materials:

  • Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5)

  • Chemotaxis chambers (e.g., 96-well ChemoTx plates, 5 µm pore size)

  • Recombinant human MIP-1α (CCL3)

  • This compound

  • Cell migration quantification reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Assay buffer (e.g., RPMI 1640 with 0.1% BSA)

Procedure:

  • Culture Ba/F3-CCR5 cells to a density of 0.5-1 x 10^6 cells/mL.

  • Prepare a stock solution of vicriviroc in DMSO and create serial dilutions in assay buffer.

  • In the bottom wells of the chemotaxis plate, add assay buffer alone (negative control), MIP-1α (e.g., 0.3 nM) for maximal migration (positive control), and MIP-1α with varying concentrations of vicriviroc.

  • Resuspend Ba/F3-CCR5 cells in assay buffer and incubate with or without vicriviroc for 30 minutes at 37°C.

  • Place the filter membrane over the bottom wells.

  • Add 50 µL of the cell suspension to the top of the filter.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.

  • After incubation, remove the filter and wipe the top to remove non-migrated cells.

  • Quantify the number of migrated cells in the bottom wells using a cell quantification reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition of chemotaxis for each vicriviroc concentration relative to the positive control.

Calcium Flux Assay

This protocol measures the inhibition of chemokine-induced intracellular calcium mobilization by vicriviroc.

Materials:

  • U-87 astroglioma cells stably expressing human CCR5 (U-87-CCR5)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Recombinant human RANTES (CCL5)

  • This compound

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Plate U-87-CCR5 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and diluting in assay buffer.

  • Remove the culture medium and add the dye-loading solution to the cells. Incubate for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of vicriviroc in assay buffer.

  • Add the vicriviroc dilutions to the respective wells and incubate for 10 minutes at room temperature.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject RANTES (e.g., 10 nM) into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to the intracellular calcium concentration.

  • Calculate the percent inhibition of the calcium flux for each vicriviroc concentration.

GTPγS Exchange Assay

This protocol assesses the ability of vicriviroc to block G-protein activation by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cell membranes from a cell line expressing high levels of human CCR5 (e.g., HTS-hCCR5)

  • [35S]GTPγS (radiolabeled)

  • GDP

  • Recombinant human RANTES (CCL5)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Scintillation counter

Procedure:

  • Prepare cell membranes from CCR5-expressing cells.

  • In a 96-well plate, incubate the cell membranes (e.g., 4 µ g/well ) with varying concentrations of vicriviroc for 1 hour at room temperature.

  • Add GDP (e.g., 3 µM) and RANTES (e.g., 1 nM) and incubate for another hour.

  • Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

  • Incubate for 1 hour at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the percent inhibition of [35S]GTPγS binding for each vicriviroc concentration.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds & Activates Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds & Inhibits G_protein Gαi/q Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MEK_ERK MEK/ERK G_protein->MEK_ERK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Cell_Response Chemotaxis, Proliferation, Survival Ca_flux->Cell_Response PKC->Cell_Response AKT AKT PI3K->AKT Activates AKT->Cell_Response MEK_ERK->Cell_Response

Caption: Canonical CCR5 signaling pathways and the inhibitory action of Vicriviroc.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow A Prepare Ba/F3-CCR5 Cells D Incubate Cells with Vicriviroc A->D B Prepare Vicriviroc & MIP-1α Dilutions C Load Bottom Wells of Chemotaxis Plate B->C E Add Cells to Top of Filter D->E F Incubate Plate (4h, 37°C) E->F G Quantify Migrated Cells F->G H Analyze Data & Calculate % Inhibition G->H

Caption: Step-by-step workflow for the CCR5-mediated chemotaxis assay.

Vicriviroc's Allosteric Inhibition Mechanism

Vicriviroc_Mechanism cluster_no_inhibitor Without Vicriviroc cluster_with_inhibitor With Vicriviroc CCR5_active CCR5 (Active Conformation) Signaling Signaling CCR5_active->Signaling Signal Transduction Chemokine_binds Chemokine Chemokine_binds->CCR5_active Binding CCR5_inactive CCR5 (Inactive Conformation) No_Signaling No_Signaling CCR5_inactive->No_Signaling No Signal Vicriviroc_binds Vicriviroc Vicriviroc_binds->CCR5_inactive Allosteric Binding Chemokine_no_bind Chemokine Chemokine_no_bind->CCR5_inactive Binding Blocked

Caption: Allosteric inhibition of CCR5 by Vicriviroc prevents chemokine binding.

References

Application Notes and Protocols for the In Vivo Administration of Vicriviroc Maleate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc Maleate is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5). Initially developed as an antiretroviral agent to block the entry of R5-tropic HIV-1 into host cells, the role of the CCR5 signaling pathway in a variety of other pathological processes has expanded the potential therapeutic applications of Vicriviroc.[1][2][3] CCR5 is expressed on various immune cells, including T-cells, macrophages, and dendritic cells, and its involvement in inflammatory cell recruitment and proliferation has implicated it in conditions such as organ fibrosis, neuroinflammation, and cancer.

These application notes provide a comprehensive overview of the in vivo administration of this compound in various animal models, summarizing key pharmacokinetic data and providing detailed experimental protocols for efficacy studies. The protocols for disease models are largely based on studies of other CCR5 antagonists, such as Cenicriviroc and Maraviroc, and are adapted for the use of Vicriviroc, providing a strong foundation for investigating its therapeutic potential beyond virology.

Pharmacokinetic Profile of this compound in Animal Models

Vicriviroc has demonstrated excellent oral bioavailability and absorption in preclinical animal models, achieving plasma concentrations significantly exceeding the levels required for its antiviral activity.[4]

Table 1: Pharmacokinetic Parameters of Vicriviroc in Rats and Cynomolgus Monkeys

ParameterRat (10 mg/kg)Cynomolgus Monkey (2 mg/kg)
Route of Administration Oral & Intravenous (IV)Oral & Intravenous (IV)
Oral Bioavailability ExcellentExcellent
Vehicle (Oral) 0.4% Methylcellulose0.4% Methylcellulose
Vehicle (IV) 20% Hydroxypropyl-β-cyclodextrin20% Hydroxypropyl-β-cyclodextrin

Data compiled from Strizki et al., 2005.

Signaling Pathway of Vicriviroc Action

Vicriviroc functions as a non-competitive allosteric antagonist of the CCR5 receptor. It binds to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents the binding of its cognate chemokines (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) and, in the context of HIV, the viral envelope glycoprotein gp120. This blockade inhibits downstream signaling cascades, such as calcium mobilization and chemotaxis, thereby preventing the recruitment of inflammatory cells to sites of injury or infection.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_Protein G-Protein CCR5->G_Protein Activates Vicriviroc Vicriviroc Maleate Vicriviroc->CCR5 Blocks Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds Ca_Flux Calcium Flux G_Protein->Ca_Flux Initiates Chemotaxis Chemotaxis & Inflammatory Cell Recruitment Ca_Flux->Chemotaxis Leads to TAA_Liver_Fibrosis_Workflow Animal_Acclimation Acclimation of Sprague-Dawley Rats Disease_Induction Induce Fibrosis with TAA (150 mg/kg, IP) 3x/week for 8 weeks Animal_Acclimation->Disease_Induction Treatment_Groups Randomize into Groups: - Vehicle Control - Vicriviroc (low dose) - Vicriviroc (high dose) Disease_Induction->Treatment_Groups Treatment_Phase Administer Vicriviroc (Oral Gavage, Daily) for duration of study Treatment_Groups->Treatment_Phase Endpoint_Analysis Euthanasia & Harvest Livers - Histopathology (Collagen) - Gene Expression (Fibrotic markers) - Protein Analysis Treatment_Phase->Endpoint_Analysis

References

Application Notes and Protocols for Measuring Vicriviroc Maleate Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc maleate is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, Vicriviroc induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry.[1][2] Accurate determination of the binding affinity and kinetics of this compound to CCR5 is crucial for understanding its pharmacological profile and for the development of novel antiretroviral therapies.

These application notes provide detailed protocols for several key techniques used to measure the binding affinity of this compound to the CCR5 receptor. The described methods include direct radioligand binding assays, functional assays that assess the antagonist activity of the compound, and biophysical techniques for detailed kinetic and thermodynamic characterization.

Quantitative Binding Affinity Data Summary

The following table summarizes the reported binding affinity and functional potency values for Vicriviroc.

Assay TypeParameterValue (nM)Cell Line/SystemReference
Radioligand Binding (Competition)Kᵢ0.8 - 2.5HTS-hCCR5 cell membranes[3][4][5]
Radioligand Binding (Direct)Kd0.40 ± 0.02HTS-CCR5 membranes[6]
GTPγS BindingIC₅₀4.2HTS-hCCR5 cell membranes[4]
Calcium FluxIC₅₀16U-87-CCR5 cells[4]
Chemotaxis (MIP-1α induced)IC₅₀0.91Ba/F3-hCCR5 cells[4]
Antiviral Activity (Geometric Mean)EC₅₀0.04 - 2.3Primary PBMCs[7]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a direct method to quantify the interaction of a ligand with its receptor. For this compound, competition binding assays using a radiolabeled CCR5 antagonist, such as [³H]SCH-C, are commonly employed.[5][7]

Objective: To determine the binding affinity (Kᵢ) of this compound for the CCR5 receptor through competition with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing human CCR5 (e.g., HTS-hCCR5 cells).[7]

  • [³H]SCH-C (Radioligand)

  • This compound

  • Unlabeled SCH-C (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Scintillation Proximity Assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated)[7] or Glass fiber filters

  • 96-well microplates

  • Microplate scintillation counter

Protocol: Scintillation Proximity Assay (SPA) Format [7][8][9]

  • Membrane and Bead Preparation:

    • Thaw the CCR5-expressing cell membrane preparation on ice.

    • In a microcentrifuge tube, mix the appropriate amount of membrane preparation with SPA beads in binding buffer. The optimal ratio of membrane to beads should be determined empirically.[10]

    • Incubate for 30 minutes at room temperature to allow the membranes to attach to the beads.

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • [³H]SCH-C at a final concentration close to its Kd (e.g., 1-5 nM).[7]

      • Serial dilutions of this compound or buffer (for total binding) or a high concentration of unlabeled SCH-C (e.g., 1 µM) for non-specific binding.

      • The membrane-bead suspension.

  • Incubation:

    • Seal the plate and incubate at room temperature for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached, as Vicriviroc exhibits slow binding kinetics.[5][6]

  • Detection:

    • Centrifuge the plate to allow the beads to settle.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other readings.

    • Plot the specific binding counts against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Filtration Assay Format [11][12]

  • Assay Setup:

    • In a 96-well plate, add binding buffer, [³H]SCH-C, and serial dilutions of this compound as described for the SPA format.

    • Add the CCR5 membrane preparation.

  • Incubation:

    • Incubate as described above.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., binding buffer without BSA).

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and measure the radioactivity.

  • Data Analysis:

    • Analyze the data as described for the SPA format.

Functional Assays

Functional assays measure the ability of this compound to antagonize the downstream signaling of CCR5 upon activation by its natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3).

Objective: To measure the inhibition of chemokine-induced G-protein activation by this compound.

Materials:

  • CCR5-expressing cell membranes

  • [³⁵S]GTPγS

  • CCR5 agonist (e.g., RANTES)

  • GDP

  • GTPγS Binding Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • This compound

Protocol:

  • Pre-incubate the CCR5 membranes with serial dilutions of this compound for 30-60 minutes at room temperature.

  • Add a fixed concentration of the CCR5 agonist (e.g., RANTES) and GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Wash the filters with ice-cold buffer.

  • Measure the filter-bound radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.

Objective: To assess the ability of this compound to block chemokine-induced intracellular calcium mobilization.

Materials:

  • Whole cells expressing CCR5 (e.g., U-87-CCR5)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • CCR5 agonist (e.g., RANTES)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

Protocol:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

  • Measure the baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Add a pre-determined concentration of the CCR5 agonist to stimulate calcium release.

  • Immediately record the change in fluorescence over time.

  • The peak fluorescence intensity is proportional to the intracellular calcium concentration.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀.

Objective: To evaluate the inhibition of chemokine-directed cell migration by this compound.

Materials:

  • A cell line that expresses CCR5 and is known to migrate in response to CCR5 ligands (e.g., Ba/F3-hCCR5 cells).

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.

  • CCR5 agonist (e.g., MIP-1α)

  • Chemotaxis Buffer (e.g., RPMI with 0.5% BSA)

  • This compound

Protocol:

  • Pre-incubate the cells with various concentrations of this compound.

  • Place the CCR5 agonist in the lower wells of the chemotaxis chamber.

  • Place the porous membrane over the lower wells.

  • Add the pre-incubated cells to the upper wells.

  • Incubate the chamber for several hours to allow for cell migration.

  • Remove non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Count the number of migrated cells per well.

  • Plot the percentage of inhibition of migration against the this compound concentration to determine the IC₅₀.

Biophysical Techniques

Objective: To determine the association (kₐ) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to CCR5 in real-time.

Protocol Outline:

  • Immobilization: Covalently immobilize purified CCR5 receptor (solubilized in a suitable detergent) onto a sensor chip surface.

  • Binding Analysis:

    • Flow a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the mass of this compound binding to the immobilized receptor.

    • After the association phase, flow buffer alone over the surface to monitor the dissociation of the compound.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain kₐ and kd.

    • Calculate the KD as kd/kₐ.

Objective: To determine the thermodynamic parameters of this compound binding to CCR5, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol Outline:

  • Sample Preparation:

    • Place a solution of purified, solubilized CCR5 in the sample cell of the calorimeter.

    • Fill the titration syringe with a solution of this compound at a higher concentration.

    • Ensure both solutions are in identical, degassed buffers to minimize heats of dilution.

  • Titration:

    • Inject small aliquots of the this compound solution into the CCR5 solution at regular intervals.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to CCR5.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the obtained values.

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 HIV-1 gp120->CCR5 Binds to Chemokine (RANTES, MIP-1α) Chemokine (RANTES, MIP-1α) Chemokine (RANTES, MIP-1α)->CCR5 Binds to Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds to (Allosteric) G-protein (Gi) G-protein (Gi) CCR5->G-protein (Gi) Activates Signaling Cascade Signaling Cascade G-protein (Gi)->Signaling Cascade Initiates Ca2+ release Ca2+ release Signaling Cascade->Ca2+ release Chemotaxis Chemotaxis Signaling Cascade->Chemotaxis

Caption: CCR5 signaling and points of inhibition.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare CCR5 Membranes D Incubate Membranes, Radioligand & Vicriviroc A->D B Prepare Radioligand ([3H]SCH-C) B->D C Prepare Vicriviroc Dilutions C->D E Separate Bound from Free (Filtration or SPA) D->E F Detect Radioactivity E->F G Plot Binding Curve F->G H Determine IC50 G->H I Calculate Ki H->I

Caption: Workflow for a radioligand binding assay.

Functional_Assay_Logic A CCR5 Receptor D G-protein Activation (GTPγS Binding) A->D Leads to B Chemokine Agonist B->A Activates C Vicriviroc C->A Blocks E Downstream Signaling (Ca2+ Flux, Chemotaxis) D->E Leads to F Inhibition of Signal E->F is measured as

Caption: Logical flow of functional antagonism assays.

References

Application Notes and Protocols: Vicriviroc Maleate in Chemotaxis and Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc Maleate is a potent and selective, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating leukocyte chemotaxis.[3] Its natural ligands include chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3] CCR5 is also the primary co-receptor used by macrophage-tropic (R5) strains of HIV-1 to enter host cells.[4][5] By binding to a hydrophobic pocket on the CCR5 receptor, Vicriviroc induces a conformational change that prevents ligand binding and subsequent intracellular signaling, thereby inhibiting both chemokine-induced cell migration and HIV-1 entry.[1][2]

This document provides detailed application notes and protocols for utilizing this compound in two key functional assays: chemotaxis and calcium flux. These assays are fundamental for characterizing the antagonist activity of compounds targeting CCR5 and other chemokine receptors.

Mechanism of Action: CCR5 Antagonism

CCR5 activation by its chemokine ligands initiates a cascade of intracellular events. As a GPCR, it transduces signals through heterotrimeric G-proteins, primarily Gαi and Gαq.[3][6] Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.[3] This signaling cascade, along with contributions from the Gαi pathway, results in the cytoskeletal rearrangements necessary for directed cell movement, or chemotaxis.[8]

Vicriviroc acts as a functional antagonist by locking the CCR5 receptor in an inactive conformation, effectively uncoupling it from its G-protein signaling pathways and preventing the downstream responses of calcium mobilization and chemotaxis.[9][10]

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CCR5 CCR5 Receptor G_Protein G-Protein (Gαq/i + Gβγ) CCR5->G_Protein Activates Ligand Chemokine (RANTES, MIP-1α/β) Ligand->CCR5 Binds & Activates Vicriviroc Vicriviroc Vicriviroc->CCR5 Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates Chemotaxis Chemotaxis (Cell Migration) G_Protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds Calcium Ca²⁺ Release ER->Calcium Triggers Calcium->Chemotaxis Mediates Chemotaxis_Workflow start Start step1 1. Culture CCR5-expressing cells (e.g., Ba/F3-CCR5) start->step1 step2 2. Pre-treat cells with various concentrations of Vicriviroc (1 hr, 37°C) step1->step2 step4 4. Add pre-treated cells to the top of the filter step2->step4 step3 3. Prepare ChemoTx Plate: - Bottom Well: Chemoattractant (e.g., 0.3 nM MIP-1α) - Place filter over wells step3->step4 step5 5. Incubate plate (2 hrs, 37°C) step4->step5 step6 6. Quantify migrated cells in bottom well using a viability assay (e.g., Cell Titer-Glo®) step5->step6 end End: IC50 Calculation step6->end Calcium_Flux_Workflow start Start step1 1. Plate CCR5-expressing cells (e.g., U-87-CCR5) in a 96-well or 384-well plate start->step1 step2 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 3. Add various concentrations of Vicriviroc to the wells step2->step3 step4 4. Measure baseline fluorescence (kinetic read) step3->step4 step5 5. Add chemokine ligand (e.g., 10 nM RANTES) to stimulate the cells step4->step5 step6 6. Immediately measure fluorescence kinetically to capture the calcium peak step5->step6 end End: IC50 Calculation step6->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vicriviroc Maleate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicriviroc Maleate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Vicriviroc?

Vicriviroc is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][2] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 envelope glycoprotein gp120 from binding to CCR5. Consequently, this blocks the entry of R5-tropic HIV-1 into host cells.[1][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is slightly soluble in dimethyl sulfoxide (DMSO), methanol, and chloroform.[2] For in vitro experiments, DMSO is a common choice for creating a high-concentration stock solution. It is recommended to prepare a concentrated stock (e.g., 10-20 mM) in 100% DMSO and then dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical effective concentration range for Vicriviroc in in vitro antiviral assays?

Vicriviroc is a potent inhibitor of R5-tropic HIV-1, with effective concentrations in the low nanomolar range. The 50% effective concentration (EC50) and 90% inhibitory concentration (IC90) can vary depending on the HIV-1 isolate and the cell type used in the assay.[3][4] Geometric mean EC50 values typically range from 0.04 nM to 2.3 nM, with IC90 values between 0.45 nM and 18 nM.[3][4]

Q4: Is Vicriviroc active against all strains of HIV-1?

No, Vicriviroc is specifically active against HIV-1 strains that use the CCR5 co-receptor for entry (R5-tropic viruses).[3][4] It is not effective against viruses that use the CXCR4 co-receptor (X4-tropic) or those that can use both (dual/mixed-tropic).[5] It is crucial to determine the co-receptor tropism of the HIV-1 strain being used in your experiments.

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in antiviral assay results.

  • Possible Cause 1: Inconsistent Virus Titer.

    • Solution: Ensure that the viral stock used for infection has a consistent and accurately determined titer (e.g., TCID50/mL). Use the same batch of virus stock for a set of comparative experiments. Perform a new virus titration if the stock has been stored for an extended period or subjected to multiple freeze-thaw cycles.

  • Possible Cause 2: Cell Health and Density.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of infection, and media composition. Cell health can significantly impact susceptibility to viral infection and drug treatment. Ensure even cell seeding in multi-well plates.

  • Possible Cause 3: Inaccurate Drug Concentration.

    • Solution: Verify the concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment. Ensure proper mixing of the compound in the culture medium.

Problem 2: Higher than expected IC50 values for Vicriviroc.

  • Possible Cause 1: Presence of X4-tropic or Dual/Mixed-tropic Virus.

    • Solution: Confirm the tropism of your viral strain. If your virus stock contains a mixed population, the apparent potency of Vicriviroc will be lower. Consider using a well-characterized, purely R5-tropic virus strain.

  • Possible Cause 2: High Level of CCR5 Expression on Target Cells.

    • Solution: In cell lines engineered to overexpress CCR5, higher concentrations of Vicriviroc may be required to achieve complete receptor blockade. Consider using primary cells (e.g., PBMCs) or cell lines with physiological levels of CCR5 expression.

  • Possible Cause 3: Drug Degradation.

    • Solution: this compound stock solutions should be stored properly (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).[1] Prepare working dilutions fresh for each experiment.

Problem 3: Evidence of cytotoxicity at effective antiviral concentrations.

  • Possible Cause 1: High DMSO Concentration.

    • Solution: Ensure the final concentration of DMSO in your cell culture is below the cytotoxic threshold for your specific cell type (typically <0.5%). Prepare intermediate dilutions of your Vicriviroc stock in culture medium to minimize the volume of DMSO added to the final culture.

  • Possible Cause 2: Compound-induced Cytotoxicity.

    • Solution: Perform a standard cytotoxicity assay (e.g., MTT or XTT assay) in parallel with your antiviral assay, using uninfected cells. This will allow you to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50). A high SI value indicates that the antiviral activity is not due to general cytotoxicity.

Data Presentation

Table 1: In Vitro Activity of this compound Against R5-Tropic HIV-1

ParameterCell TypeValueReference
Ki CCR5-expressing cells2.5 nM[2]
IC50 (Chemotaxis) Ba/F3-CCR5 cells0.91 nM[2]
Geometric Mean EC50 PBMCs0.04 - 2.3 nM[3][4]
Geometric Mean IC90 PBMCs0.45 - 18 nM[3][4]
IC90 (HIV-1 JrFL) PBMCs3.3 nM[1]
IC90 (HIV-1 ADA-M) PBMCs2.8 nM[1]

Table 2: Cytotoxicity Profile of this compound

ParameterCell LineValueReference
IC50 (hERG channel) L929 cells5.8 µM[1][2]
CC50 Various>10 µM (Typical)General literature

Note: CC50 values can be cell-type dependent and should be determined empirically for the specific cell line used in your experiments.

Experimental Protocols

Protocol 1: HIV-1 Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)
  • Isolation and Stimulation of PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Stimulate the PBMCs with phytohemagglutinin (PHA) at 5 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 U/mL recombinant human IL-2 for 2-3 days at 37°C in a 5% CO2 incubator.

  • Drug and Virus Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the Vicriviroc stock solution in culture medium to achieve the desired final concentrations.

    • Use a pre-titered R5-tropic HIV-1 stock. Dilute the virus in culture medium to a multiplicity of infection (MOI) of 0.01-0.1.

  • Infection and Treatment:

    • Wash the stimulated PBMCs to remove PHA.

    • Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add the diluted Vicriviroc to the wells, followed by the diluted virus. Include appropriate controls: cells only (mock infection), cells + virus (no drug), and cells + highest drug concentration (no virus).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement:

    • After 7-10 days of incubation, collect the culture supernatant.

    • Measure the level of HIV-1 replication by quantifying the p24 antigen concentration using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each Vicriviroc concentration relative to the no-drug control.

    • Determine the IC50 and IC90 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed the target cells (e.g., U87-CD4-CCR5 or PBMCs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach (for adherent cells).

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Vicriviroc. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration.

Visualizations

HIV_Entry_and_Vicriviroc_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Blocked_CCR5 Blocked CCR5 gp120->Blocked_CCR5 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Vicriviroc Vicriviroc Vicriviroc->CCR5

Caption: HIV-1 entry pathway and mechanism of Vicriviroc inhibition.

experimental_workflow start Start: Optimize Vicriviroc Concentration prep_drug Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep_drug prep_cells Prepare Target Cells (e.g., PBMCs, U87-CD4-CCR5) start->prep_cells cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) Determine CC50 prep_drug->cytotoxicity_assay antiviral_assay Perform Antiviral Assay (e.g., p24 ELISA) prep_drug->antiviral_assay prep_cells->cytotoxicity_assay prep_cells->antiviral_assay data_analysis Data Analysis: Calculate IC50 and Selectivity Index (SI) cytotoxicity_assay->data_analysis antiviral_assay->data_analysis end End: Optimal Concentration Determined data_analysis->end

Caption: General workflow for optimizing Vicriviroc concentration.

troubleshooting_guide start Issue: Unexpected Results high_ic50 High IC50 Value? start->high_ic50 high_variability High Variability? start->high_variability cytotoxicity Cytotoxicity Observed? start->cytotoxicity check_tropism Verify Virus Tropism (Must be R5) high_ic50->check_tropism Yes check_ccr5 Check CCR5 Expression Level high_ic50->check_ccr5 Yes check_drug_prep Verify Drug Dilutions and Storage high_ic50->check_drug_prep Yes high_variability->check_drug_prep Yes check_virus_titer Standardize Virus Titer high_variability->check_virus_titer Yes check_cell_health Ensure Consistent Cell Health and Density high_variability->check_cell_health Yes check_dmso Check Final DMSO Concentration (<0.5%) cytotoxicity->check_dmso Yes run_cc50 Run Parallel CC50 Assay cytotoxicity->run_cc50 Yes

Caption: Troubleshooting decision tree for Vicriviroc experiments.

References

Vicriviroc Maleate solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Vicriviroc Maleate in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Vicriviroc is a potent and selective allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] It functions by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2][3] This binding induces a conformational change in the receptor, which in turn prevents the interaction of the HIV-1 envelope glycoprotein (gp120) with CCR5, thereby inhibiting viral entry into host cells.[1][3]

Q2: What is the primary solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the recommended primary solvent for dissolving this compound.[1][4] It is crucial to use anhydrous, high-purity DMSO as the compound's solubility can be significantly reduced in the presence of moisture.[4]

Q3: My this compound is precipitating after dilution in cell culture media. What are the common causes?

Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue stemming from its low aqueous solubility. Key causes include:

  • Rapid Dilution: A large and rapid change in solvent polarity when diluting a concentrated DMSO stock directly into media can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration of this compound in the cell culture media may exceed its solubility limit in that specific medium.

  • Low Temperature: Media and other reagents stored at low temperatures can decrease the solubility of the compound.

  • Interaction with Media Components: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

  • pH of the Media: The pH of the final solution can influence the ionization state and solubility of the compound.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid cellular toxicity, the final concentration of DMSO in your cell culture should generally be kept below 0.5%.[3] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q5: How should I store my this compound stock solution?

Once dissolved in DMSO, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C in a desiccated environment.[1][4] For short-term storage (up to one month), -20°C is generally sufficient, while -80°C is recommended for long-term storage (up to six months).[4]

Solubility Data

The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data.

SolventConcentration (mg/mL)Molar EquivalentNotes
DMSO 2 - 100~3 - 150 mMUse of fresh, anhydrous DMSO is critical. Sonication or warming may assist dissolution.
Ethanol 100~150 mM
Water 25 - 50~37 - 75 mMSonication and warming may be required.

Data compiled from multiple sources. Actual solubility may vary.

Troubleshooting Guides

Issue: Precipitate forms immediately upon diluting DMSO stock in media.

This is a common issue due to the rapid change in solvent polarity.

Solutions:

  • Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of media (e.g., a 10-fold dilution). Mix thoroughly and then add this intermediate dilution to the final volume of media.

  • Pre-warming Media: Ensure your cell culture media is warmed to 37°C before adding the this compound stock solution.

  • Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2% vs 0.1%) may help keep the compound in solution.

  • Serum-Containing Media: If your experiment allows, dilute the compound into media containing fetal bovine serum (FBS). The proteins in the serum can help to stabilize the compound and prevent precipitation.

Issue: The solution is cloudy or contains a fine precipitate after dilution.

This may indicate that the solubility limit of this compound in the cell culture media has been exceeded.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.

  • Solubilizing Agents: For certain applications, the use of solubilizing agents or co-solvents might be considered, though their impact on the cells and the experiment must be carefully evaluated.

  • Vortexing and Incubation: After dilution, vortex the solution gently and incubate at 37°C for a short period (e.g., 15-30 minutes) to aid dissolution.

  • Filtration: If a fine precipitate persists and the above methods are not successful, you may consider filtering the final working solution through a 0.22 µm sterile filter before adding it to the cells. However, be aware that this may reduce the final concentration of the active compound.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a Concentrated Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Gentle warming or sonication can be used to ensure complete dissolution.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture media. For example, add 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed (37°C) cell culture media to get a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture media to achieve the desired working concentration.

  • Mixing: Mix the final solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your cells.

Protocol 2: Chemotaxis Assay

This protocol is a general guideline for a transwell migration assay.

  • Cell Preparation: Culture CCR5-expressing cells (e.g., Ba/F3-CCR5) to 80-90% confluency. The day before the assay, resuspend the cells in starvation medium (e.g., serum-free medium) and incubate overnight.

  • Assay Plate Preparation: In the lower chamber of a transwell plate, add medium containing the chemoattractant (e.g., MIP-1α) and varying concentrations of this compound (or vehicle control).

  • Cell Seeding: Resuspend the starved cells in starvation medium and add them to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type's migration speed (typically 2-4 hours).

  • Quantification of Migration: After incubation, remove the non-migrated cells from the top of the insert. Migrated cells on the underside of the membrane can be fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, a fluorescent dye can be used to quantify the migrated cells.

Protocol 3: Calcium Flux Assay

This protocol provides a general workflow for measuring intracellular calcium mobilization.

  • Cell Preparation: Plate CCR5-expressing cells (e.g., U-87-CCR5) in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Incubation: After dye loading, wash the cells to remove excess dye. Add buffer containing different concentrations of this compound or a vehicle control to the wells and incubate for a short period (e.g., 5-10 minutes).

  • Signal Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Establish a baseline fluorescence reading.

  • Ligand Stimulation: While continuously reading the fluorescence, add a CCR5 agonist (e.g., RANTES) to stimulate calcium flux.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence peak.

Visualizations

Vicriviroc_Solubility_Troubleshooting start Start: this compound Powder dissolve Dissolve in fresh, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM). start->dissolve dilute Dilute stock solution in pre-warmed (37°C) cell culture media. dissolve->dilute observe Observe for precipitation. dilute->observe no_precipitate No Precipitate: Proceed with experiment. observe->no_precipitate Clear precipitate Precipitate Observed observe->precipitate Cloudy/Precipitate troubleshoot Troubleshooting Steps precipitate->troubleshoot stepwise_dilution 1. Use stepwise dilution. troubleshoot->stepwise_dilution lower_conc 2. Lower final concentration. troubleshoot->lower_conc serum 3. Dilute in serum-containing media. troubleshoot->serum re_evaluate Re-evaluate dilution. stepwise_dilution->re_evaluate lower_conc->re_evaluate serum->re_evaluate success Solution Clear: Proceed with experiment. re_evaluate->success Success persist Precipitate Persists: Consider filtration (0.22 µm) or further concentration reduction. re_evaluate->persist Failure

Caption: Troubleshooting workflow for this compound solubility issues.

CCR5_Signaling_Pathway Simplified CCR5 Signaling and Inhibition by this compound cluster_cell Target Cell (e.g., T-cell) cluster_extracellular Extracellular Space CCR5 CCR5 Receptor G_protein G-protein CCR5->G_protein activates signaling Intracellular Signaling (e.g., Ca2+ flux, Chemotaxis) G_protein->signaling HIV HIV-1 gp120 HIV->CCR5 binds to Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 binds to Vicriviroc This compound Vicriviroc->CCR5 binds & blocks

References

Vicriviroc Maleate Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of vicriviroc maleate in experimental settings. The information is presented in a question-and-answer format to directly address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and solutions?

A1: To ensure the integrity of this compound, it is crucial to adhere to proper storage conditions. For the solid powder, long-term storage at -20°C in a dry, dark environment is recommended.[1][] For short-term storage, 0-4°C is acceptable.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.

Q2: My this compound solution appears to have degraded. What are the likely causes?

A2: Degradation of this compound in solution can be attributed to several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), extreme pH conditions (acidic or basic hydrolysis), and the presence of oxidizing agents. This compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are degradation products?

A3: The appearance of new peaks in an HPLC chromatogram is a common indicator of degradation. To confirm if these are degradation products, a forced degradation study is recommended. By subjecting the drug to various stress conditions (acid, base, oxidation, heat, light) and analyzing the samples by a stability-indicating HPLC method, you can identify and characterize the degradation products.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such a method typically involves:

  • Column Selection: A C18 column is a common starting point for reverse-phase chromatography.

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve good separation between the parent drug and its degradants.

  • Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the API and the expected degradation products. A photodiode array (PDA) detector is useful for this purpose.

  • Forced Degradation: The drug is subjected to forced degradation to generate the degradation products, which are then used to challenge the specificity of the method.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause: Inappropriate mobile phase pH.

    • Troubleshooting Step: Adjust the pH of the mobile phase. Based on the chemical structure of vicriviroc, a slightly acidic to neutral pH may provide better peak shape.

  • Possible Cause: Column degradation.

    • Troubleshooting Step: Replace the column with a new one of the same type.

  • Possible Cause: Sample overload.

    • Troubleshooting Step: Reduce the concentration of the sample being injected.

Issue 2: Inconsistent Retention Times
  • Possible Cause: Fluctuation in column temperature.

    • Troubleshooting Step: Use a column oven to maintain a consistent temperature.

  • Possible Cause: Inconsistent mobile phase composition.

    • Troubleshooting Step: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.

  • Possible Cause: Column equilibration is insufficient.

    • Troubleshooting Step: Increase the column equilibration time before each injection.

Quantitative Data Summary

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 5N HCl1 hour60°C~15-20%Amide bond hydrolysis products
Base Hydrolysis 2N NaOH1 hour60°C~10-15%Amide bond hydrolysis products
Oxidative 30% H₂O₂1 hour60°C~20-25%N-oxides, hydroxylated derivatives
Thermal Dry Heat3 days105°C~5-10%Isomeric impurities
Photolytic UV light (200 Wh/m²)As per ICH Q1BAmbient~10-15%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • HPLC system with a PDA detector

  • pH meter

  • Water bath/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 5N HCl.

    • Heat the mixture at 60°C for 1 hour.

    • Cool the solution and neutralize it with 5N NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 2N NaOH.

    • Heat the mixture at 60°C for 1 hour.

    • Cool the solution and neutralize it with 2N HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at 60°C for 1 hour.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid drug powder in an oven at 105°C for 3 days.

    • After the specified time, dissolve the powder in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug and a solution of the drug to UV light (e.g., 200 Wh/m²) in a photostability chamber.

    • Prepare samples for HPLC analysis at appropriate time points.

  • Analysis:

    • Analyze all the stressed samples, along with a control sample (unstressed drug), using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 5N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 2N NaOH, 60°C) Start->Base Oxidative Oxidative (e.g., 30% H₂O₂, 60°C) Start->Oxidative Thermal Thermal (e.g., 105°C) Start->Thermal Photolytic Photolytic (UV/Vis light) Start->Photolytic Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Oxidative->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC Stability-Indicating HPLC-PDA Analysis Neutralization->HPLC Data Degradation Profile & Pathway Elucidation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_degradation_products Potential Degradation Products Vicriviroc This compound Hydrolysis_Product Amide Hydrolysis Product Vicriviroc->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product N-Oxide Derivative Vicriviroc->Oxidation_Product  Oxidation  (e.g., H₂O₂) Photo_Product Photodegradation Isomer Vicriviroc->Photo_Product  Photolysis  (UV/Vis Light)

References

Technical Support Center: Overcoming Off-Target Effects of Vicriviroc Maleate in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Vicriviroc Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of Vicriviroc in your cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: Vicriviroc is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It functions as a noncompetitive allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2] This binding induces a conformational change in the receptor, preventing the interaction of the HIV-1 envelope glycoprotein gp120 with CCR5 and thereby blocking viral entry into the cell.[2]

Q2: What are the known off-target effects of this compound?

Q3: I am observing unexpected cytotoxicity in my cell line. Could this be an off-target effect of Vicriviroc?

A3: Unexpected cytotoxicity could be due to several factors, including off-target effects, especially at higher concentrations. While Vicriviroc generally shows minimal toxicity at its effective concentrations for CCR5 inhibition, some studies in cancer cell lines have shown that CCR5 inhibitors, including Vicriviroc, can increase cell death when used in combination with chemotherapeutic agents. It is crucial to determine if the observed cytotoxicity is dependent on the presence of CCR5. We recommend performing a concentration-response experiment in both your cell line of interest and a corresponding CCR5-negative control cell line.

Q4: How can I be sure that the observed effect in my experiment is due to CCR5 antagonism and not an off-target effect?

A4: The most effective way to confirm on-target activity is to use a proper negative control. The ideal control is a cell line that is genetically identical to your experimental cells but lacks CCR5 expression (e.g., a CCR5 knockout cell line generated using CRISPR/Cas9). If the effect of Vicriviroc is absent in the CCR5-negative cells, it strongly indicates an on-target mechanism. If you observe a similar effect in both cell types, an off-target mechanism is likely.

Troubleshooting Guide

Issue 1: Unexpected Changes in Cell Viability or Proliferation

You are observing a decrease in cell viability or a change in proliferation rate in your cell culture upon treatment with this compound, and you are unsure if this is an on-target or off-target effect.

start Start: Unexpected cell viability change q1 Is your cell line expected to express CCR5? start->q1 action1 Validate CCR5 expression (e.g., qPCR, Flow Cytometry) q1->action1 Unsure action2 Perform concentration-response viability assay in parallel with CCR5-positive and CCR5-negative cells q1->action2 Yes q2 Does the effect persist in a CCR5-negative control cell line? action1->q2 outcome1 Effect is likely ON-TARGET q2->outcome1 No outcome2 Effect is likely OFF-TARGET q2->outcome2 Yes action2->q2 end1 End outcome1->end1 action3 Investigate off-target pathways (e.g., hERG channel effects, apoptosis assays) outcome2->action3 end2 End action3->end2

Caption: Troubleshooting workflow for unexpected cell viability changes.

  • Confirm CCR5 Expression: First, verify that your cell line expresses CCR5 at the mRNA and protein level.

  • Use a CCR5-Negative Control: The gold standard is to use a CCR5 knockout or knockdown cell line. Alternatively, use a cell line known to be CCR5-negative.

  • Perform a Dose-Response Analysis: Test a wide range of Vicriviroc concentrations on both your CCR5-positive and CCR5-negative cell lines.

  • Assess Apoptosis: If cytotoxicity is confirmed as an off-target effect, investigate the mechanism by performing assays for apoptosis markers, such as caspase activation.

Issue 2: Inconsistent or Unexplained Signaling Events

You are observing activation or inhibition of a signaling pathway that is not canonically linked to CCR5, or you are seeing conflicting results between experiments.

start Start: Inconsistent signaling results action1 Perform signaling experiment in parallel with CCR5-positive and CCR5-negative cell lines start->action1 q1 Is the signaling event present in a CCR5-negative control? outcome1 Signaling is likely ON-TARGET (potentially a novel CCR5 pathway) q1->outcome1 No outcome2 Signaling is likely OFF-TARGET q1->outcome2 Yes action1->q1 end1 End outcome1->end1 action2 Consider hERG channel blockade as a potential cause. Review literature for other known small molecule off-targets. outcome2->action2 q2 Is the effect dose-dependent? action2->q2 action3 Titrate Vicriviroc concentration to determine potency of the off-target effect. q2->action3 Yes end2 End action3->end2

Caption: Troubleshooting workflow for inconsistent signaling results.

  • Utilize CCR5-Negative Controls: As with viability issues, comparing signaling readouts in CCR5-positive and CCR5-negative cells is critical.

  • Titrate Vicriviroc Concentration: Determine the potency of Vicriviroc for the unexpected signaling event. If the IC50 is significantly higher than that for CCR5 antagonism, it is more likely an off-target effect.

  • Investigate hERG Blockade: If your cells express hERG channels, consider if the observed signaling could be a downstream consequence of altered ion flux.

  • Review Literature for Similar Compounds: Investigate if other CCR5 antagonists or molecules with a similar chemical scaffold have been reported to cause similar off-target signaling events.

Quantitative Data Summary

The following tables summarize the known on-target and off-target potencies of this compound.

Table 1: On-Target Activity of Vicriviroc at the CCR5 Receptor

Assay TypeLigandCell LineIC50 / EC50Reference
ChemotaxisMIP-1αBa/F3-CCR5< 1 nM[1][4]
Calcium FluxRANTESU-87-CCR5~16 nM
GTPγS BindingRANTESHTS-hCCR5 membranes4.2 ± 1.3 nM[1][4]
HIV-1 Antiviral ActivityVarious HIV-1 IsolatesPBMCs0.04 - 2.3 nM (EC50)[1]

Table 2: Off-Target Activity of Vicriviroc

TargetAssay TypeCell LineIC50Reference
hERG ChannelWhole-cell voltage clampL929 cells5.8 µM[5]
Cytochrome P450 (CYP3A4)Enzyme Inhibition> 30 µM[5]
Cytochrome P450 (CYP2C9)Enzyme Inhibition> 30 µM[5]

Key Experimental Protocols

Protocol 1: Validating On-Target Effects Using a CCR5 Knockout Control Cell Line

This protocol outlines a general workflow to confirm that an observed effect of Vicriviroc is mediated through CCR5.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis cell_wt Wild-Type Cells (CCR5-positive) treat_wt Treat with Vehicle and Vicriviroc (dose-response) cell_wt->treat_wt cell_ko CCR5 Knockout Cells (CCR5-negative) treat_ko Treat with Vehicle and Vicriviroc (dose-response) cell_ko->treat_ko assay_wt Perform desired assay (e.g., viability, signaling) treat_wt->assay_wt assay_ko Perform desired assay (e.g., viability, signaling) treat_ko->assay_ko analysis Compare dose-response curves assay_wt->analysis assay_ko->analysis

Caption: Experimental workflow for validating on-target effects.

Methodology:

  • Cell Culture: Culture both your wild-type (CCR5-positive) and CCR5 knockout (CCR5-negative) cell lines under identical conditions.

  • Treatment: Seed cells and allow them to adhere (if applicable). Treat both cell lines with a vehicle control (e.g., DMSO) and a serial dilution of this compound. A recommended concentration range to start with is 1 nM to 10 µM.

  • Incubation: Incubate the cells for the desired duration of your experiment.

  • Assay: Perform your primary assay (e.g., cell viability assay like MTT or CellTiter-Glo, or your specific signaling readout).

  • Data Analysis: Plot the dose-response curves for both cell lines. A significant effect in the wild-type cells that is absent or greatly diminished in the knockout cells confirms an on-target effect.

Protocol 2: Assessing Off-Target Cytotoxicity

This protocol provides a method to determine the cytotoxic potential of Vicriviroc in a CCR5-negative cell line.

Methodology:

  • Cell Selection: Choose a CCR5-negative cell line that is relevant to your research area or a commonly used cell line for cytotoxicity screening (e.g., HEK293, HeLa).

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: The following day, treat the cells with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the CC50 (concentration that causes 50% cytotoxicity).

Signaling Pathways

On-Target CCR5 Signaling

Vicriviroc, as a CCR5 antagonist, is designed to block the downstream signaling pathways initiated by the binding of natural CCR5 ligands like RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).

ligand CCR5 Ligands (RANTES, MIP-1α, MIP-1β) ccr5 CCR5 Receptor ligand->ccr5 Binds & Activates vicriviroc Vicriviroc vicriviroc->ccr5 Binds & Blocks g_protein G-protein activation ccr5->g_protein calcium Calcium Mobilization g_protein->calcium chemotaxis Chemotaxis g_protein->chemotaxis

References

Adjusting Vicriviroc Maleate dosage in the presence of other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for adjusting Vicriviroc Maleate dosage when co-administered with other compounds. The following information is intended to help troubleshoot and answer frequently asked questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Vicriviroc?

A1: Vicriviroc is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] This is a critical consideration for potential drug-drug interactions.

Q2: How do CYP3A4 inhibitors affect Vicriviroc dosage?

A2: Co-administration of Vicriviroc with strong CYP3A4 inhibitors, such as ritonavir, can significantly increase its plasma concentration.[2] For instance, ritonavir has been shown to increase the Vicriviroc area under the curve (AUC) by 582% and the maximum concentration (Cmax) by 278%.[2] In such cases, a downward adjustment of the Vicriviroc dosage may be necessary to avoid potential toxicity.

Q3: How do CYP3A4 inducers affect Vicriviroc dosage?

A3: Concurrent use of Vicriviroc with strong CYP3A4 inducers, like efavirenz, can lead to a substantial decrease in Vicriviroc plasma levels, potentially reducing its efficacy.[2] Studies have shown that efavirenz can decrease the Vicriviroc AUC by as much as 81% and the Cmax by 67%.[2][3] Therefore, an upward dosage adjustment of Vicriviroc is likely required when used with potent CYP3A4 inducers.

Q4: Is it necessary to adjust the Vicriviroc dose when co-administered with all antiretroviral agents?

A4: No, dose modification is not always necessary. When Vicriviroc is administered with a ritonavir-boosted protease inhibitor, its exposure is not clinically affected in a relevant manner by many other antiretroviral drugs.[4][5] A series of clinical trials demonstrated that no dose adjustment was needed when Vicriviroc was co-administered with atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and tipranavir (all with ritonavir), as well as lopinavir/ritonavir, zidovudine/lamivudine, and tenofovir disoproxil fumarate.[4][5]

Q5: What is the mechanism of action of Vicriviroc?

A5: Vicriviroc is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[3][4] By binding to a hydrophobic pocket on the CCR5 receptor, it induces a conformational change that prevents the binding of the HIV-1 gp120 envelope protein, thereby inhibiting the entry of R5-tropic HIV-1 into host cells.[3][4]

Quantitative Data on Dosage Adjustments

The following table summarizes the pharmacokinetic changes of Vicriviroc when co-administered with potent CYP3A4 modulators.

Co-administered CompoundCompound ClassEffect on Vicriviroc MetabolismChange in Vicriviroc AUCChange in Vicriviroc CmaxRecommended Dosage Adjustment
Efavirenz Strong CYP3A4 InducerIncreased metabolism↓ 81%[2][3]↓ 67%[2][3]Increase Vicriviroc dose. The presence of a strong inhibitor like ritonavir can counteract this effect.[2]
Ritonavir Strong CYP3A4 InhibitorDecreased metabolism↑ 582%[2]↑ 278%[2]Decrease Vicriviroc dose.
Efavirenz + Ritonavir Inducer + InhibitorInhibition counteracts induction↑ 384% (compared to Vicriviroc alone)[2]↑ 196% (compared to Vicriviroc alone)[2]Dose adjustment may be necessary; monitor plasma concentrations.

Experimental Protocols

The following outlines the general methodologies employed in clinical trials assessing drug-drug interactions with Vicriviroc.

Study Design for Drug-Drug Interaction Trials
  • Study Types: The majority of studies were fixed-sequence or parallel-group clinical trials.[4] Randomized, double-blind, placebo-controlled designs have also been utilized, particularly in efficacy studies that also collected pharmacokinetic data.

  • Participant Population: Studies have been conducted in both healthy adult male and female volunteers and in HIV-1-infected patients.[4]

  • Dosing Regimens: In fixed-sequence studies, Vicriviroc (often with ritonavir) was administered for a set duration, followed by the co-administration of the investigational compound.[4] In parallel-group studies, participants were randomized to receive Vicriviroc with or without the other study drug.[4] Doses and durations varied depending on the specific trial, with study periods typically lasting from 12 to 35 days.[4]

Pharmacokinetic Analysis
  • Sample Collection: Blood samples for pharmacokinetic analysis were typically collected at predetermined time points after drug administration to capture the full concentration-time profile.

  • Bioanalytical Method: Vicriviroc plasma concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] This technique offers high sensitivity and specificity for the detection and quantification of the drug and its metabolites in biological matrices.

  • Data Analysis:

    • Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Cmin (Minimum Concentration) were calculated from the plasma concentration-time data.

    • Statistical analyses, often involving a one-way analysis of variance (ANOVA) on log-transformed data, were used to assess the effects of the co-administered drug on Vicriviroc's pharmacokinetics.[4]

    • Steady-state concentrations were evaluated using an ANOVA model with day and subject as class variables.[4]

Visualizations

HIV-1 Entry Signaling Pathway

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp120 Viral Fusion & Entry Viral Fusion & Entry CCR5->Viral Fusion & Entry 3. Fusion Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks Interaction

Caption: HIV-1 entry mechanism and the inhibitory action of Vicriviroc on the CCR5 co-receptor.

Dosage Adjustment Workflow for Vicriviroc

Dosage_Adjustment_Workflow Start Initiate Vicriviroc Therapy Check_Compound Co-administered with CYP3A4 Modulator? Start->Check_Compound Inducer Strong CYP3A4 Inducer (e.g., Efavirenz) Check_Compound->Inducer Yes No_Modulator No Significant Modulator Check_Compound->No_Modulator No Inhibitor Strong CYP3A4 Inhibitor (e.g., Ritonavir) Inducer->Inhibitor Co-administered with CYP3A4 Inhibitor? Increase_Dose Consider Increasing Vicriviroc Dose Inducer->Increase_Dose No Decrease_Dose Consider Decreasing Vicriviroc Dose Inhibitor->Decrease_Dose Yes Standard_Dose Standard Vicriviroc Dose Inhibitor->Standard_Dose No No_Modulator->Standard_Dose Monitor Monitor Plasma Concentrations and Clinical Response Increase_Dose->Monitor Decrease_Dose->Monitor Standard_Dose->Monitor

Caption: Decision workflow for this compound dosage adjustment based on co-administered CYP3A4 modulators.

References

Technical Support Center: Mitigating Vicriviroc Maleate Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with Vicriviroc Maleate in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It functions as an entry inhibitor for R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) by binding to the CCR5 co-receptor on host cells, thereby preventing the virus from entering and infecting the cell.[1][3] Vicriviroc is a noncompetitive allosteric antagonist, meaning it binds to a site on the CCR5 receptor that is different from the binding site of the natural ligands, inducing a conformational change that prevents viral entry.[1]

Q2: Is this compound expected to be cytotoxic to primary cells?

While clinical trials have generally shown Vicriviroc to be well-tolerated[4][5], in vitro studies at high concentrations may reveal cytotoxic effects. A key publication on Vicriviroc did not report significant cytotoxicity at the concentrations tested for antiviral activity in peripheral blood mononuclear cells (PBMCs); cell viability was assessed using the trypan blue dye exclusion method.[6] However, it is crucial to determine the 50% cytotoxic concentration (CC50) for each primary cell type used in your experiments, as sensitivity can vary.[7]

Q3: What are the typical signs of cytotoxicity in primary cell cultures treated with this compound?

Signs of cytotoxicity can include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like Trypan Blue exclusion or more sensitive fluorescent viability dyes.

  • Decreased Proliferation: Inhibition of cell growth and division.

  • Membrane Integrity Loss: Release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium.

  • Metabolic Decline: Reduced metabolic activity, which can be measured using assays such as MTT, XTT, or WST-1.

  • Apoptosis Induction: Evidence of programmed cell death, such as caspase activation or DNA fragmentation.

Q4: Which primary cell types are recommended for assessing this compound cytotoxicity?

A panel of primary cells representing major organ systems is recommended for a comprehensive toxicity profile. Commonly used primary cells include:

  • Peripheral Blood Mononuclear Cells (PBMCs): As the primary target for HIV, these are crucial for both efficacy and toxicity studies.[6][8]

  • Primary Human Hepatocytes: To assess potential drug-induced liver injury (DILI), as the liver is a primary site of drug metabolism.[9][10]

  • Primary Human Lymphocytes: To evaluate effects on specific immune cell populations.[11][12]

  • Renal Proximal Tubule Epithelial Cells (RPTECs): To investigate potential nephrotoxicity.

  • Cardiomyocytes: To assess potential cardiotoxicity.

Troubleshooting Guides

Issue 1: High levels of cell death observed after treatment with this compound.

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). This will help you identify a non-toxic working concentration for your future experiments.[7][13]

Possible Cause 2: The primary cells are stressed or unhealthy.

  • Solution: Ensure optimal cell culture conditions. This includes using the recommended media and supplements, maintaining proper cell density, and handling the cells gently during passaging and seeding. For cryopreserved primary cells, follow the recommended thawing procedures carefully.

Possible Cause 3: The vehicle used to dissolve this compound is toxic to the cells.

  • Solution: Test the cytotoxicity of the vehicle (e.g., DMSO) alone at the same concentration used in your experiments. The final concentration of DMSO should typically be kept below 0.5%.

Issue 2: Inconsistent or variable cytotoxicity results between experiments.

Possible Cause 1: Inconsistent cell seeding density.

  • Solution: Ensure that a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before seeding.

Possible Cause 2: Edge effects in multi-well plates.

  • Solution: To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells for experimental conditions. Fill the outer wells with sterile PBS or culture medium.

Possible Cause 3: Inter-donor variability of primary cells.

  • Solution: Primary cells from different donors can exhibit varying sensitivities to drugs. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors to average out the response.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Primary Human Cells (Template)

Primary Cell TypeAssay MethodIncubation Time (hours)CC50 (µM)Selectivity Index (SI = CC50/EC50)
PBMCsMTT72Data to be determinedData to be determined
Primary HepatocytesLDH Release48Data to be determinedData to be determined
Primary LymphocytesWST-172Data to be determinedData to be determined

CC50 values should be determined experimentally for your specific cell type and assay conditions.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using a WST-1 Assay

This protocol outlines the steps to determine the concentration of this compound that reduces cell viability by 50%.

Materials:

  • Primary cells of interest (e.g., PBMCs, hepatocytes)

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • 96-well cell culture plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the primary cells in a 96-well plate at the recommended density and allow them to adhere/stabilize overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the CC50 value.

Potential Signaling Pathways and Mitigation Strategies

Potential Signaling Pathways Involved in Cytotoxicity

While specific pathways for Vicriviroc-induced cytotoxicity are not well-defined, antagonism of a G-protein coupled receptor (GPCR) like CCR5 could potentially lead to off-target effects impacting cell survival pathways.[14] General mechanisms of drug-induced cytotoxicity often involve:

  • Induction of Apoptosis: This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[15][16]

  • Induction of Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to cellular damage.[11][12]

Potential Mechanisms of Vicriviroc-Induced Cytotoxicity Vicriviroc This compound CCR5 CCR5 Antagonism Vicriviroc->CCR5 OffTarget Off-Target Effects Vicriviroc->OffTarget Apoptosis Apoptosis Induction OffTarget->Apoptosis OxidativeStress Oxidative Stress OffTarget->OxidativeStress CellDeath Cell Death Apoptosis->CellDeath OxidativeStress->CellDeath Workflow for Antioxidant Co-treatment Start Seed Primary Cells Pretreat Pre-treat with Antioxidant (Optional) Start->Pretreat CoTreat Co-treat with Vicriviroc + Antioxidant Start->CoTreat Direct Co-treatment Pretreat->CoTreat Incubate Incubate for 24-72h CoTreat->Incubate Assess Assess Cytotoxicity (e.g., WST-1, LDH) Incubate->Assess

References

Validation & Comparative

Comparative Analysis of Vicriviroc Maleate and Other CCR5 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Vicriviroc Maleate and other prominent C-C chemokine receptor type 5 (CCR5) antagonists, including the approved drug Maraviroc, the discontinued Aplaviroc, and the dual CCR2/CCR5 antagonist Cenicriviroc. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to CCR5 Antagonists

CCR5 is a G-protein coupled receptor that serves as a crucial co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages.[1] CCR5 antagonists are a class of antiretroviral drugs that block this interaction, thereby preventing viral entry and replication.[2] This class of drugs offers a unique mechanism of action by targeting a host protein rather than a viral enzyme, making them a valuable component in combination antiretroviral therapy, particularly for patients with multi-drug resistant HIV-1.

Comparative In Vitro Potency

The in vitro potency of CCR5 antagonists is a critical determinant of their potential therapeutic efficacy. This is typically measured by their ability to inhibit viral replication in cell cultures (EC50/EC90), their binding affinity to the CCR5 receptor (Ki), and their ability to inhibit the function of the receptor (IC50). The following table summarizes the available in vitro data for Vicriviroc, Maraviroc, and Cenicriviroc.

CompoundAssay TypeParameterValue (nM)Cell Line/Virus Strain
Vicriviroc Antiviral ActivityEC500.04 - 2.3[3]PBMCs, various R5-tropic HIV-1 isolates
Antiviral ActivityEC900.45 - 18[3]PBMCs, various R5-tropic HIV-1 isolates
Receptor BindingKi2.5[4]-
Functional InhibitionIC50< 1 (chemotaxis)[3]Ba/F3-CCR5 cells
Maraviroc Antiviral ActivityEC500.1 - 1.25[5]various cell lines, HIV-1 group M isolates
Antiviral ActivityIC902.03[5]CCR5-tropic clinical primary isolates
Cenicriviroc Functional InhibitionIC503.1 (CCR5)[6]-
Functional InhibitionIC505.9 (CCR2)[6]-

Clinical Efficacy and Safety Profile

Clinical trials have provided valuable insights into the efficacy and safety of these CCR5 antagonists in HIV-1 infected individuals.

This compound

Vicriviroc demonstrated potent antiviral activity in early clinical trials. In a 14-day monotherapy study, daily doses of 50 mg or 100 mg resulted in significant reductions in plasma HIV RNA.[7] A Phase II study (ACTG 5211) in treatment-experienced patients showed that after 48 weeks, a significant proportion of patients receiving 10 mg and 15 mg doses of vicriviroc achieved undetectable viral loads.[8] However, subsequent Phase III trials failed to show significant efficacy gains when vicriviroc was added to an optimized background therapy (OBT), leading to the discontinuation of its development for treatment-experienced patients.[9]

Maraviroc

Maraviroc is the first and only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection. Its efficacy has been established in both treatment-naive and treatment-experienced patients with CCR5-tropic HIV-1.[10][11] In the MOTIVATE 1 and 2 trials in treatment-experienced patients, a significantly higher proportion of patients receiving Maraviroc with OBT achieved undetectable viral loads compared to placebo with OBT.[12] Long-term follow-up has shown Maraviroc to be generally well-tolerated.[13]

Cenicriviroc

Cenicriviroc is a dual antagonist of CCR5 and CCR2. A phase 2b study in treatment-naive HIV-1 patients showed that cenicriviroc was non-inferior to efavirenz at week 48.[14] Beyond its antiviral activity, Cenicriviroc has been investigated for its anti-inflammatory properties due to its CCR2 antagonism, with clinical trials exploring its potential in treating non-alcoholic steatohepatitis (NASH) with liver fibrosis.[5][15]

Aplaviroc

The clinical development of Aplaviroc was terminated due to concerns of severe hepatotoxicity observed in clinical trials.[3][16][17] This highlights the importance of rigorous safety monitoring in the development of this class of drugs.

The following table summarizes key findings from clinical trials of these CCR5 antagonists.

DrugTrial PhasePatient PopulationKey Efficacy FindingsKey Safety Findings
Vicriviroc Phase II (ACTG 5211)Treatment-experiencedAt 48 weeks, 57% (10mg) and 43% (15mg) had HIV-1 RNA <50 copies/mL.[8]Generally well-tolerated.[18]
Phase III (VICTOR-E3/E4)Treatment-experiencedDid not meet primary efficacy endpoints.[9]-
Maraviroc Phase III (MOTIVATE 1 & 2)Treatment-experiencedAt 48 weeks, ~60% on Maraviroc + OBT had HIV-1 RNA <400 copies/mL vs ~30% on Placebo + OBT.[12]Generally safe and well-tolerated.[19]
Cenicriviroc Phase IIbTreatment-naiveNon-inferior to efavirenz at 48 weeks (73% vs 71% with HIV RNA <50 copies/mL).[14]Favorable safety and tolerability.[2]
Aplaviroc Phase IIbTreatment-naiveDevelopment terminated due to hepatotoxicity.[3][16][17]Increased incidence of grade 2 or higher elevations in ALT and total bilirubin.[3][16][17]

Signaling Pathways and Experimental Workflows

HIV-1 Entry and CCR5 Signaling

The entry of R5-tropic HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby inhibiting this critical entry step.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Cytoplasm Cytoplasm gp41->Cytoplasm 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Fusion Peptide Insertion CCR5_Antagonist This compound (CCR5 Antagonist) CCR5_Antagonist->CCR5 Blocks Interaction

Figure 1: HIV-1 entry pathway and the mechanism of action of CCR5 antagonists.

Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates intracellular signaling cascades that play a role in immune cell trafficking and activation. While HIV-1 entry itself is not dependent on this signaling, the interaction of gp120 with CCR5 can also trigger some of these pathways.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 G_Protein G-protein (Gαi) CCR5->G_Protein activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_flux->Chemotaxis Cell_Activation Cell Activation PKC->Cell_Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Activation

Figure 2: Simplified CCR5 signaling pathway upon chemokine binding.

Experimental Workflow for Antiviral Activity Assay

A common method to determine the in vitro antiviral activity of CCR5 antagonists is the HIV-1 pseudovirus entry assay. This assay utilizes engineered viruses that contain an HIV-1 envelope but lack the full viral genome, rendering them capable of only a single round of infection. The viral core is replaced with a reporter gene, such as luciferase, allowing for the quantification of viral entry.

Antiviral_Assay_Workflow start Start prepare_cells Prepare Target Cells (e.g., TZM-bl) start->prepare_cells prepare_virus Prepare HIV-1 Pseudovirus (Luciferase Reporter) start->prepare_virus end End add_antagonist Add Serial Dilutions of CCR5 Antagonist prepare_cells->add_antagonist add_virus Infect Cells with Pseudovirus prepare_virus->add_virus incubate1 Pre-incubate Cells with Antagonist add_antagonist->incubate1 incubate1->add_virus incubate2 Incubate for 48-72 hours add_virus->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase calculate_ec50 Calculate EC50 measure_luciferase->calculate_ec50 calculate_ec50->end

Figure 3: Experimental workflow for an HIV-1 pseudovirus entry assay.

Experimental Protocols

In Vitro Antiviral Activity Assay (HIV-1 Pseudovirus Entry Assay)

Objective: To determine the 50% effective concentration (EC50) of a CCR5 antagonist required to inhibit HIV-1 entry into target cells.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR).

  • HIV-1 Env-pseudotyped virus (R5-tropic).

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • CCR5 antagonist stock solution.

  • 96-well white, solid-bottom assay plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.

  • Prepare serial dilutions of the CCR5 antagonist in complete growth medium.

  • Remove the medium from the cells and add 50 µL of the diluted antagonist to the appropriate wells. Include wells with medium only (no drug) as a virus control and wells with cells and medium only as a background control.

  • Pre-incubate the plate at 37°C for 1 hour.

  • Add 50 µL of HIV-1 pseudovirus (at a pre-determined dilution that yields a strong luciferase signal) to each well, except for the background control wells.

  • Incubate the plate at 37°C for 48 hours.

  • After incubation, remove the medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.

  • Measure the luciferase activity in each well using a luminometer.

  • Calculate the percentage of inhibition for each antagonist concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

CCR5 Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of a CCR5 antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Materials:

  • Cell membranes prepared from cells expressing high levels of CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

  • Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α).

  • Unlabeled CCR5 antagonist.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • 96-well filter plates (e.g., glass fiber C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled CCR5 antagonist.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a CCR5 antagonist that causes a 50% reduction in cell viability (CC50).

Materials:

  • Target cell line (e.g., TZM-bl or PBMCs).

  • Complete growth medium.

  • CCR5 antagonist stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well clear-bottom assay plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Add serial dilutions of the CCR5 antagonist to the wells. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each antagonist concentration relative to the untreated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The landscape of CCR5 antagonists has evolved significantly since their initial development. While Vicriviroc showed early promise, its development was ultimately halted. Maraviroc remains the only approved drug in this class, demonstrating sustained efficacy and a good safety profile. Cenicriviroc, with its dual CCR2/CCR5 antagonism, represents a novel approach with potential applications beyond HIV. The discontinuation of Aplaviroc due to hepatotoxicity serves as a reminder of the challenges in developing host-targeted therapies. For researchers in the field, a thorough understanding of the comparative pharmacology, clinical outcomes, and underlying mechanisms of these agents is essential for the continued development of new and improved HIV therapies. The experimental protocols provided in this guide offer a foundation for the in vitro characterization of novel CCR5 antagonists.

References

Validating Vicriviroc Maleate's Specificity for the CCR5 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vicriviroc Maleate's performance with other CCR5 antagonists, supported by experimental data. Detailed methodologies for key experiments are outlined to allow for replication and further investigation.

Executive Summary

Vicriviroc is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] Experimental data demonstrates that Vicriviroc binds to CCR5 with high affinity and exhibits a slow dissociation rate, contributing to its robust antiviral activity.[1] Functional assays confirm its role as a receptor antagonist by effectively inhibiting chemokine-induced signaling pathways.[1][3] Comparative data with other CCR5 antagonists, such as Maraviroc and the earlier generation compound SCH-C, highlight Vicriviroc's favorable pharmacological profile.

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinity and functional inhibition of Vicriviroc and other CCR5 antagonists.

Table 1: CCR5 Binding Affinity and Dissociation Rates

CompoundBinding Affinity (Kd/Ki, nM)Dissociation Half-life (t1/2, hours)Reference
Vicriviroc 0.40 ± 0.0212 ± 1.2[1]
Maraviroc0.18 ± 0.027.5 ± 0.7[1]
SCH-C2.6Not Reported[1]

Table 2: Functional Inhibition of CCR5-Mediated Signaling

CompoundAssayLigandIC50 (nM)Reference
Vicriviroc ChemotaxisMIP-1α< 1[1]
Calcium FluxRANTES~16[4]
GTPγS BindingRANTES4.2 ± 1.3[1]
SCH-CChemotaxisMIP-1α< 1[1]
GTPγS BindingRANTES10 ± 1.2[1]

Specificity Profile

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of Vicriviroc for the CCR5 receptor.

Materials:

  • Cell membranes expressing the CCR5 receptor

  • Radiolabeled ligand (e.g., [3H]SCH-C)

  • Unlabeled Vicriviroc

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Incubate a fixed concentration of cell membranes with varying concentrations of unlabeled Vicriviroc.

  • Add a fixed concentration of the radiolabeled ligand to initiate the competitive binding reaction.

  • Incubate the mixture at room temperature until equilibrium is reached.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Calcium Flux Assay

This functional assay measures the ability of a compound to block the intracellular calcium mobilization induced by chemokine binding to CCR5.

Objective: To determine the potency of Vicriviroc in inhibiting CCR5-mediated calcium signaling.

Materials:

  • Cells stably expressing the CCR5 receptor (e.g., U-87 MG cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • CCR5 ligand (e.g., RANTES)

  • Vicriviroc

  • Assay buffer

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Protocol:

  • Load the CCR5-expressing cells with a calcium-sensitive dye.

  • Incubate the cells with varying concentrations of Vicriviroc.

  • Stimulate the cells with a CCR5 ligand (e.g., RANTES).

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a FLIPR or flow cytometer.

  • The concentration of Vicriviroc that inhibits 50% of the maximal calcium response (IC50) is determined.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the CCR5 receptor, providing a direct measure of receptor antagonism.

Objective: To assess the ability of Vicriviroc to inhibit agonist-induced G protein activation.

Materials:

  • Cell membranes expressing the CCR5 receptor

  • [35S]GTPγS (a non-hydrolyzable GTP analog)

  • CCR5 agonist (e.g., RANTES)

  • Vicriviroc

  • GDP

  • Assay buffer

  • Scintillation counter

Protocol:

  • Incubate the cell membranes with varying concentrations of Vicriviroc in the presence of GDP.

  • Add a CCR5 agonist to stimulate G protein activation.

  • Add [35S]GTPγS to the reaction. Activated G proteins will bind [35S]GTPγS.

  • Incubate to allow for [35S]GTPγS binding.

  • Separate bound from free [35S]GTPγS by filtration.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • The concentration of Vicriviroc that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling cluster_membrane Cell Membrane CCR5 CCR5 G_protein Gαi/o Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Vicriviroc Vicriviroc Vicriviroc->CCR5 Inhibits Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Activates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CCR5 Membranes Incubation Incubation Membranes->Incubation Vicriviroc_serial Serial Dilutions of Vicriviroc Vicriviroc_serial->Incubation Radioligand Radiolabeled Ligand ([³H]SCH-C) Radioligand->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_calc IC₅₀ Calculation Counting->IC50_calc Ki_calc Kᵢ Calculation IC50_calc->Ki_calc Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells CCR5-expressing Cells Dye_loading Load with Fluo-4 AM Cells->Dye_loading Add_Vicriviroc Add Vicriviroc Dye_loading->Add_Vicriviroc Add_Ligand Add RANTES Add_Vicriviroc->Add_Ligand Measure_Fluorescence Measure Fluorescence Add_Ligand->Measure_Fluorescence IC50_calc IC₅₀ Calculation Measure_Fluorescence->IC50_calc

References

Vicriviroc Maleate Demonstrates Activity Against Maraviroc-Resistant HIV-1 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that vicriviroc maleate, a CCR5 antagonist, retains inhibitory activity against certain strains of HIV-1 that have developed resistance to maraviroc, another drug in the same class. This finding suggests a potential role for vicriviroc in salvage therapy regimens for patients failing maraviroc-based treatments. However, the cross-resistance profile is complex and appears to be dependent on the specific genetic mutations conferring maraviroc resistance.

HIV-1 resistance to the CCR5 antagonist maraviroc primarily emerges through mutations in the V3 loop of the viral envelope protein, gp120.[1][2][3][4] These mutations enable the virus to utilize the maraviroc-bound conformation of the CCR5 co-receptor for entry into host cells.[1][2] While resistance to one CCR5 antagonist can lead to broad cross-resistance to others, studies have shown this is not always the case with maraviroc-resistant strains and vicriviroc.[3][4][5][6]

Comparative Efficacy Against Maraviroc-Resistant HIV-1

In vitro studies have demonstrated that vicriviroc can effectively inhibit HIV-1 clones that are highly resistant to maraviroc. Research involving viruses from treatment-experienced patients who failed maraviroc therapy showed that these resistant strains remained sensitive to vicriviroc and another CCR5 antagonist, aplaviroc.[3][4][5][6]

One study analyzing viral envelopes from a patient who developed high-level maraviroc resistance found that the resistant clones were still susceptible to vicriviroc, with maximal percent inhibition (MPI) values remaining high, indicating effective viral inhibition.[5][6] In contrast, these same clones exhibited significant resistance to maraviroc, characterized by a reduction in MPI.[7][8]

The mechanism behind this differential activity lies in the specific interactions between the resistant virus, the CCR5 co-receptor, and the drug molecule. Evidence suggests that viruses with broad cross-resistance among CCR5 antagonists tend to rely more on the N-terminus of the CCR5 receptor.[3][4] Conversely, viruses that exhibit narrow cross-resistance, such as some maraviroc-resistant strains susceptible to vicriviroc, appear to depend on both the N-terminus and the drug-altered extracellular loops of the CCR5 receptor.[3][4][5][6] This suggests that the conformational changes induced by vicriviroc on the CCR5 receptor are sufficiently different from those induced by maraviroc to prevent recognition by these specific resistant strains.[4][5]

Quantitative Analysis of Antiviral Activity

The following table summarizes the in vitro susceptibility of maraviroc-resistant HIV-1 Env-pseudotyped viruses to various CCR5 antagonists and the fusion inhibitor enfuvirtide. The data is derived from studies on viral clones isolated from a patient who experienced virologic failure on a maraviroc-containing regimen.

Antiviral AgentMaraviroc-Sensitive Clone (Day 1) MPI (%)Maraviroc-Resistant Clone (Day 168) MPI (%)Maraviroc-Resistant Clone (Day 224) MPI (%)
Maraviroc >95<10<10
Vicriviroc >95>95>95
Aplaviroc >95>95>95
CMPD-167 >95>95>95
TAK-779 >9562.7 - 70.262.7 - 70.2
Enfuvirtide >95>95>95

Data compiled from published studies.[5][6] MPI (Maximal Percent Inhibition) indicates the plateau of viral inhibition at high drug concentrations. An MPI of <95% is indicative of resistance.

Experimental Protocols

Generation and Characterization of Maraviroc-Resistant HIV-1 Env Clones

The generation of maraviroc-resistant HIV-1 for these studies typically involves the cloning of env genes from patient plasma samples. Blood samples are collected from patients at baseline (before initiation of maraviroc therapy) and at the time of virologic failure. Viral RNA is extracted from the plasma, and the env gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified env genes are then cloned into an expression vector. These vectors are used to produce pseudotyped viruses, where the patient-derived Env protein is expressed on the surface of a replication-incompetent viral core.

Phenotypic Susceptibility Assays

The susceptibility of the Env-pseudotyped viruses to CCR5 antagonists is determined using a single-cycle infectivity assay. Target cells expressing CD4 and CCR5 (e.g., NP2/CD4/CCR5 cells) are infected with the pseudotyped viruses in the presence of serial dilutions of the antiviral drugs. The extent of viral infection is typically measured by quantifying the activity of a reporter gene (e.g., luciferase) encoded by the viral vector. The drug concentration that inhibits 50% or 90% of viral replication (IC50 or IC90) and the maximal percent inhibition (MPI) are calculated from the dose-response curves.

Visualizing the Mechanisms

CCR5 Antagonism and Resistance

CCR5_Antagonism Mechanism of CCR5 Antagonism and HIV-1 Resistance cluster_sensitive Maraviroc/Vicriviroc Sensitive HIV-1 cluster_inhibited Inhibition by Maraviroc/Vicriviroc cluster_resistant Maraviroc-Resistant HIV-1 cluster_cross_resistance Vicriviroc Activity Against Maraviroc-Resistant Strain HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binding CCR5 CCR5 Receptor Cell_Membrane Host Cell Membrane CCR5->Cell_Membrane 3. Viral Fusion & Entry CD4->CCR5 2. Conformational Change & Co-receptor Binding MVC_VVC Maraviroc or Vicriviroc Blocked_CCR5 Drug-Bound CCR5 MVC_VVC->Blocked_CCR5 Binds to CCR5 HIV_gp120_inhibited HIV-1 gp120 HIV_gp120_inhibited->Blocked_CCR5 Binding Blocked Resistant_gp120 Mutated HIV-1 gp120 (V3 Loop) MVC_Bound_CCR5 Maraviroc-Bound CCR5 Resistant_gp120->MVC_Bound_CCR5 Recognizes and Binds Cell_Membrane_Resistant Host Cell Membrane MVC_Bound_CCR5->Cell_Membrane_Resistant Viral Fusion & Entry VVC Vicriviroc VVC_Bound_CCR5 Vicriviroc-Bound CCR5 VVC->VVC_Bound_CCR5 Resistant_gp120_VVC Mutated HIV-1 gp120 Resistant_gp120_VVC->VVC_Bound_CCR5 Binding Blocked

Figure 1. Mechanism of CCR5 antagonism and HIV-1 resistance.

Experimental Workflow for Assessing Cross-Resistance

Experimental_Workflow Workflow for Cross-Resistance Assessment Patient_Sample Patient Plasma (Virologic Failure on Maraviroc) RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of env Gene RNA_Extraction->RT_PCR Cloning Cloning into Expression Vector RT_PCR->Cloning Pseudovirus_Production Production of Env-Pseudotyped Virus Cloning->Pseudovirus_Production Infectivity_Assay Single-Cycle Infectivity Assay Pseudovirus_Production->Infectivity_Assay Data_Analysis Data Analysis (IC50, MPI) Infectivity_Assay->Data_Analysis Target_Cells CD4+ CCR5+ Target Cells Target_Cells->Infectivity_Assay Drug_Dilution Serial Dilutions of Maraviroc & Vicriviroc Drug_Dilution->Infectivity_Assay Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion

Figure 2. Experimental workflow for assessing cross-resistance.

Conclusion

The available data indicates that this compound can overcome resistance in some maraviroc-resistant HIV-1 strains. This suggests that the development of cross-resistance between these two CCR5 antagonists is not inevitable and is dependent on the specific evolutionary pathway of viral resistance. These findings highlight the potential for sequential use of CCR5 antagonists in HIV-1 treatment and underscore the importance of phenotypic or genotypic resistance testing to guide therapeutic choices for patients failing a maraviroc-containing regimen. Further clinical investigation is warranted to fully elucidate the clinical utility of vicriviroc in this patient population.

References

Vicriviroc Maleate: A Comparative Analysis of Efficacy Against Diverse HIV-1 Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Vicriviroc Maleate, a CCR5 antagonist, against a range of HIV-1 clinical isolates. The data presented is compiled from in vitro studies and clinical trials to offer an objective overview of its performance relative to other antiretroviral agents.

Executive Summary

Vicriviroc is a potent, orally bioavailable small-molecule antagonist of the CCR5 coreceptor, a key portal for the entry of R5-tropic HIV-1 into host cells.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum activity against genetically diverse HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[3][4] As a noncompetitive allosteric antagonist, Vicriviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of the viral envelope glycoprotein gp120 and subsequent viral entry.[1][2] This guide will delve into the quantitative measures of its antiviral potency, the experimental methodologies used for its evaluation, and its mechanism of action.

Comparative Antiviral Activity

The antiviral potency of Vicriviroc has been extensively evaluated against a panel of R5-tropic HIV-1 isolates from various genetic clades. The tables below summarize the 50% and 90% inhibitory concentrations (IC50 and IC90) of Vicriviroc against these isolates and provide a comparison with its predecessor compound, SCH-C.

HIV-1 Isolate CladeVicriviroc Geometric Mean IC50 (nM)Vicriviroc Geometric Mean IC90 (nM)
B0.04 - 2.30.45 - 18
C0.04 - 2.30.45 - 18
A0.04 - 2.30.45 - 18
G0.04 - 2.30.45 - 18
F0.04 - 2.30.45 - 18
A/G0.04 - 2.30.45 - 18
Data compiled from studies on a panel of 30 R5-tropic HIV-1 isolates.[3]

Comparison with SCH-C:

CompoundBinding Affinity (Kd, nM)
Vicriviroc Higher Affinity
SCH-CLower Affinity
Competition binding assays revealed that vicriviroc binds with higher affinity to CCR5 than SCH-C.[3][4][5]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the efficacy and mechanism of action of Vicriviroc.

PBMC Antiviral Assay

This assay is crucial for evaluating the antiviral activity of a compound in a more physiologically relevant setting using primary human cells.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.[3]

  • Infection and Treatment: Stimulated PBMCs are infected with a panel of R5-tropic HIV-1 clinical isolates. Following infection, the cells are cultured in the presence of serial dilutions of Vicriviroc or control compounds.[3]

  • Readout: Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) at specific time points post-infection.[6]

  • Data Analysis: The IC50 and IC90 values are calculated by plotting the percentage of inhibition of p24 production against the drug concentration.[7]

CCR5 Functional Assays

These assays confirm that Vicriviroc acts as a functional antagonist of the CCR5 receptor.

  • Chemotaxis Assay: This assay measures the ability of Vicriviroc to block the migration of CCR5-expressing cells towards a chemoattractant like MIP-1α.[3]

    • CCR5-expressing cells (e.g., Ba/F3-CCR5) are placed in the upper chamber of a transwell plate, while the chemoattractant is in the lower chamber.

    • The number of cells that migrate through the porous membrane in the presence or absence of Vicriviroc is quantified.

  • Calcium Flux Assay: Binding of a chemokine to CCR5 triggers an intracellular calcium flux. This assay measures Vicriviroc's ability to inhibit this signaling.[3][5]

    • CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye.

    • The change in fluorescence upon chemokine stimulation in the presence of Vicriviroc is measured.

  • GTPγS Binding Assay: This assay assesses the G-protein coupling of the CCR5 receptor upon ligand binding.[3][5]

    • Cell membranes expressing CCR5 are incubated with Vicriviroc before the addition of a radiolabeled GTP analog ([35S]GTPγS) and a CCR5 agonist.

    • The amount of bound [35S]GTPγS is measured to determine the extent of G-protein activation.

Cytotoxicity Assays

These assays are essential to determine the therapeutic window of the drug by assessing its toxicity to host cells.

  • Trypan Blue Dye Exclusion Method: This is a simple method to differentiate viable from non-viable cells.[3][5]

    • Cells are incubated with various concentrations of Vicriviroc.

    • Trypan blue is added, which is excluded by viable cells with intact membranes but taken up by non-viable cells.

    • The percentage of viable cells is determined by microscopy.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8]

    • Cells are treated with Vicriviroc and then incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The amount of formazan is quantified spectrophotometrically.

Visualizing the Mechanism and Workflow

To further elucidate the experimental processes and the drug's mechanism of action, the following diagrams are provided.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 CD4->gp120 Conformational Change CCR5->gp41 3. Fusion Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks Binding

HIV-1 Entry and Inhibition by Vicriviroc.

PBMC_Assay_Workflow A Isolate PBMCs from Donor Blood B Stimulate PBMCs with PHA and IL-2 A->B C Infect with HIV-1 Isolates B->C D Treat with Serial Dilutions of Vicriviroc C->D E Culture for Several Days D->E F Measure p24 Antigen in Supernatant (ELISA) E->F G Calculate IC50 and IC90 Values F->G

References

Unlocking Potent HIV Suppression: The Synergistic Action of Vicriviroc Maleate and Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the exploration of novel therapeutic strategies remains paramount. This guide delves into the synergistic relationship between Vicriviroc Maleate, a CCR5 co-receptor antagonist, and fusion inhibitors, a class of antiretroviral drugs that block the virus from merging with host cells. By examining the underlying mechanisms, experimental data, and comparative efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising combination therapy.

The rationale for combining Vicriviroc with fusion inhibitors stems from their complementary mechanisms of action within the HIV-1 entry process. In vitro studies have consistently demonstrated that this combination results in a synergistic antiviral effect, meaning the combined efficacy is greater than the sum of the individual drugs' effects.[1][2] This guide will present the quantitative data supporting this synergy, outline the experimental protocols for its validation, and compare this combination to other therapeutic alternatives.

Mechanisms of Action: A Two-Pronged Attack on HIV Entry

HIV-1 entry into a host T-cell is a multi-step process. Vicriviroc and fusion inhibitors target two distinct, sequential steps in this cascade, creating a powerful barrier to viral infection.

This compound , a pyrimidine-based compound, is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[3][4] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 co-receptor.[4][5] This binding induces a conformational change in the CCR5 receptor, preventing the viral surface glycoprotein gp120 from engaging with it.[5] As CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains, Vicriviroc effectively blocks the virus from attaching to and entering the host cell.

Fusion inhibitors , such as Enfuvirtide (T-20), target a later stage of the entry process.[6] After the initial binding of gp120 to the CD4 receptor and a co-receptor (like CCR5), the viral transmembrane glycoprotein gp41 undergoes a series of conformational changes.[6][7] These changes are essential for the fusion of the viral envelope with the host cell membrane, allowing the viral contents to enter the cell. Enfuvirtide is a synthetic peptide that mimics a segment of the gp41 protein.[6] It binds to a region of gp41, preventing it from folding into its fusion-active state, thereby halting the fusion process.[6][7]

The proposed mechanism for the observed synergy is that by blocking the CCR5 co-receptor, Vicriviroc prolongs the transitional state of the viral gp41 protein, increasing its window of vulnerability to the action of fusion inhibitors like Enfuvirtide.[1][8]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. gp41 Unfolds Infection Viral Infection CellMembrane->Infection 5. Viral Entry Vicriviroc This compound Vicriviroc->CCR5 Blocks Binding Enfuvirtide Fusion Inhibitor (Enfuvirtide) Enfuvirtide->gp41 Prevents Folding

Figure 1: Mechanism of Action of Vicriviroc and Fusion Inhibitors in HIV-1 Entry.

Quantitative Analysis of Synergism

The synergistic effect of combining Vicriviroc with the fusion inhibitor Enfuvirtide has been quantified in preclinical studies. The antiviral activity of this combination was assessed against various HIV-1 isolates, demonstrating a significant enhancement in potency compared to the individual agents.

Drug CombinationHIV-1 IsolateParameterValueInterpretationReference
Vicriviroc + EnfuvirtideLaboratory strainsCombination Index (CI)0.37 - 1.18Synergistic to Additive[2]
Vicriviroc + EnfuvirtideR5-tropic clinical isolatesFold-change in EC50 (Enfuvirtide)VariesPotentiation of Enfuvirtide activity[1][8]

Note: A Combination Index (CI) value less than 1.0 indicates synergy, a value equal to 1.0 indicates an additive effect, and a value greater than 1.0 indicates antagonism. The range provided reflects testing against various viral strains and experimental conditions.

Comparative Clinical Efficacy

Clinical evidence for the synergistic effect of Vicriviroc and Enfuvirtide comes from studies such as the AIDS Clinical Trials Group (ACTG) 5211. This Phase 2 study evaluated the safety and efficacy of Vicriviroc in treatment-experienced HIV-1-infected patients. A key observation from this trial was that the inclusion of Enfuvirtide in the optimized background therapy (OBT) was associated with improved virologic suppression in patients receiving Vicriviroc.[1][8]

Treatment ArmPrimary EndpointResultReference
Vicriviroc + OBT (with Enfuvirtide)Mean change in HIV-1 RNA at 24 weeksSignificantly greater reduction vs. placebo[8][9]
Vicriviroc + OBT (without Enfuvirtide)Mean change in HIV-1 RNA at 24 weeksLess pronounced reduction compared to the Enfuvirtide-containing arm[8][9]
Placebo + OBT (with Enfuvirtide)Mean change in HIV-1 RNA at 24 weeksBetter suppression than placebo without Enfuvirtide[8]

It is important to note that in the ACTG 5211 trial, Enfuvirtide was not a randomized component of the treatment regimens, and therefore, these findings should be interpreted with caution.[8] However, they provide a strong indication of the clinical benefit of this combination.

Experimental Protocols

The validation of the synergistic effect between Vicriviroc and fusion inhibitors relies on robust in vitro assays. The checkerboard assay is a commonly employed method to assess the interaction between two antimicrobial or antiviral agents.

In Vitro Synergy Testing: Checkerboard Assay Protocol

This protocol outlines the general steps for performing a checkerboard assay to determine the synergistic activity of Vicriviroc and Enfuvirtide against HIV-1.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Drug_Prep Prepare serial dilutions of Vicriviroc and Enfuvirtide Drug_Addition Add drug dilutions to the 96-well plate in a checkerboard format Drug_Prep->Drug_Addition Cell_Prep Culture and seed target cells (e.g., TZM-bl) in 96-well plates Cell_Prep->Drug_Addition Virus_Prep Prepare a standardized stock of R5-tropic HIV-1 Virus_Infection Infect the cells with HIV-1 Virus_Prep->Virus_Infection Drug_Addition->Virus_Infection Incubation Incubate for 48-72 hours Virus_Infection->Incubation Readout Measure viral replication (e.g., luciferase activity, p24 antigen ELISA) Incubation->Readout CI_Calc Calculate Combination Index (CI) using software like MacSynergy II Readout->CI_Calc Interpretation Interpret CI values: <1.0: Synergy =1.0: Additive >1.0: Antagonism CI_Calc->Interpretation

Figure 2: Experimental Workflow for In Vitro Synergy Testing.

1. Preparation of Reagents:

  • Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are cultured in appropriate media. Cells are seeded into 96-well microplates at a predetermined density.

  • Drug Dilutions: Stock solutions of this compound and Enfuvirtide are prepared in a suitable solvent (e.g., DMSO). A series of two-fold serial dilutions for each drug is then prepared in culture medium.

  • Virus Stock: A well-characterized, infectious stock of an R5-tropic HIV-1 strain is prepared and titrated to determine the optimal viral input for the assay.

2. Checkerboard Assay Setup:

  • The serially diluted drugs are added to the 96-well plate in a "checkerboard" pattern. This involves dispensing increasing concentrations of Vicriviroc along the rows and increasing concentrations of Enfuvirtide along the columns. This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone.

3. Infection and Incubation:

  • A standardized amount of HIV-1 is added to each well of the plate.

  • The plate is incubated at 37°C in a CO2 incubator for 48 to 72 hours to allow for viral replication.

4. Data Acquisition and Analysis:

  • After incubation, the extent of viral replication is quantified. In TZM-bl cells, this is typically done by measuring the luciferase activity in the cell lysates. Alternatively, the concentration of the HIV-1 p24 antigen in the culture supernatant can be measured by ELISA.

  • The resulting data is then analyzed using specialized software, such as MacSynergy II or by calculating the Combination Index (CI) using the Chou-Talalay method.[7][10][11] This analysis determines whether the observed antiviral effect of the drug combination is synergistic, additive, or antagonistic.

Comparison with Alternatives

The combination of Vicriviroc and a fusion inhibitor offers a unique approach to HIV-1 treatment, particularly for treatment-experienced patients with multidrug-resistant virus. Here's how it compares to other therapeutic strategies:

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
Vicriviroc + Fusion Inhibitor Dual blockade of HIV entry at two distinct steps.High barrier to resistance due to targeting two viral entry stages; synergistic effect enhances potency.Potential for cross-resistance to other CCR5 antagonists; fusion inhibitors require subcutaneous injection.[6]
Monotherapy with Vicriviroc or Fusion Inhibitor Single-point inhibition of HIV entry.Simpler regimen.Lower barrier to resistance; may be less potent than combination therapy.
Combination with other ART classes (e.g., NRTIs, NNRTIs, PIs) Inhibition of different stages of the viral life cycle (e.g., reverse transcription, protein processing).Well-established efficacy and numerous approved agents.Potential for drug-drug interactions and overlapping toxicities.
Other CCR5 Antagonists (e.g., Maraviroc) Similar mechanism to Vicriviroc.Maraviroc is an approved and widely used CCR5 antagonist.Cross-resistance between different CCR5 antagonists is possible.

Conclusion

The combination of this compound with a fusion inhibitor represents a potent and synergistic strategy for the treatment of HIV-1 infection. By targeting two critical and distinct steps in the viral entry process, this combination offers the potential for enhanced virologic suppression and a higher barrier to the development of drug resistance. While Vicriviroc is not currently an approved antiretroviral, the data from in vitro and clinical studies underscore the therapeutic potential of this dual-entry inhibitor approach. Further research and clinical trials are warranted to fully elucidate the role of such combinations in the management of HIV-1, particularly in the context of salvage therapy for patients with limited treatment options. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of synergistic antiretroviral combinations.

References

Assessing the Long-Term Viral Suppression of Vicriviroc Maleate Versus Other Entry Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term viral suppression efficacy of vicriviroc maleate, an investigational CCR5 antagonist, with another prominent entry inhibitor, maraviroc. The comparison is based on available data from key clinical trials. While direct head-to-head long-term comparative trials are limited, this guide synthesizes data from major independent studies to offer a comprehensive overview for research and drug development professionals.

Mechanism of Action: CCR5 Antagonism

Both vicriviroc and maraviroc are members of the CCR5 antagonist class of HIV entry inhibitors. They function by binding to the human CCR5 co-receptor on the surface of CD4+ T-cells. This binding induces a conformational change in the CCR5 receptor, which prevents the HIV-1 envelope glycoprotein gp120 from interacting with it. This blockage of the gp120-CCR5 interaction is crucial as it inhibits the fusion of the viral and cellular membranes, thereby preventing the entry of CCR5-tropic (R5) HIV-1 into the host cell.[1][2]

Long-Term Viral Suppression: Comparative Efficacy

The following tables summarize the long-term viral suppression data from key clinical trials for vicriviroc and maraviroc in treatment-experienced patients with CCR5-tropic HIV-1. It is important to note that these data are from separate studies and not from a direct head-to-head trial.

Table 1: Long-Term Virologic Efficacy of Vicriviroc (ACTG 5211 Study) [3][4]

TimepointPercentage of Patients with HIV-1 RNA <50 copies/mL
Week 2446%
Week 48Not explicitly stated, but virologic failure rates were significantly lower than placebo
3 Years49% of those who achieved initial suppression maintained it

Table 2: Long-Term Virologic Efficacy of Maraviroc (MOTIVATE 1 & 2 Studies) [1]

TimepointPercentage of Patients with HIV-1 RNA <50 copies/mL (Twice-Daily Dosing)
Week 48~44%
Week 9641%
5 YearsMaintained similar efficacy to efavirenz in treatment-naive patients (MERIT study)[5]

Table 3: Long-Term Immunologic Response (CD4+ T-Cell Count Increase)

Drug (Study)TimepointMean Increase in CD4+ T-Cell Count (cells/µL)
Vicriviroc (VICTOR-E1)Week 96~140
Vicriviroc (VICTOR-E1)Week 144~160
Vicriviroc (VICTOR-E1)Week 192~180
Maraviroc (MOTIVATE 1 & 2)Week 48~120
Maraviroc (MOTIVATE 1 & 2)Week 96Not explicitly stated, but immunologic response was durable
Maraviroc (MERIT)Week 240 (5 Years)293

Experimental Protocols

The clinical trials assessing the efficacy of vicriviroc and maraviroc employed standardized methodologies to ensure data accuracy and reliability.

Viral Load Measurement

Plasma HIV-1 RNA levels were quantified using highly sensitive assays, primarily reverse transcriptase-polymerase chain reaction (RT-PCR) -based methods. These assays can detect viral loads typically down to a lower limit of 50 copies/mL or less. The process involves the extraction of viral RNA from a patient's plasma sample, followed by reverse transcription to complementary DNA (cDNA). The cDNA is then amplified and quantified in real-time PCR, allowing for a precise measurement of the viral load.

CD4+ T-Cell Count Monitoring

Absolute CD4+ T-cell counts were monitored using flow cytometry . This technique involves staining whole blood samples with fluorescently labeled monoclonal antibodies specific for the CD4 and CD3 surface markers on T-lymphocytes. The stained cells are then passed through a laser beam in a flow cytometer, which excites the fluorescent dyes. The instrument's detectors capture the emitted light, allowing for the enumeration of CD4+ T-cells (CD3+CD4+).

HIV-1 Co-receptor Tropism Testing

A critical component of patient selection for CCR5 antagonist therapy is the determination of HIV-1 co-receptor tropism. The most widely used method in the pivotal trials for both vicriviroc and maraviroc was the Trofile® assay , a phenotypic test. This assay involves creating recombinant viruses containing the patient's HIV-1 envelope proteins. These recombinant viruses are then used to infect cell lines that express either the CCR5 or the CXCR4 co-receptor. The ability of the virus to infect these cells determines its tropism (R5, X4, or dual/mixed-tropic).

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the HIV entry signaling pathway and a typical experimental workflow for assessing long-term viral suppression.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 4. Membrane Fusion CCR5->gp41 3. Conformational Change Vicriviroc Vicriviroc/ Maraviroc Vicriviroc->CCR5 Blockade

Caption: HIV-1 Entry Pathway and CCR5 Antagonist Mechanism of Action.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Tropism_Test HIV-1 Tropism Test (e.g., Trofile Assay) Inclusion Inclusion Criteria: - CCR5-tropic HIV-1 - Treatment-experienced Tropism_Test->Inclusion Randomization Randomization: - Vicriviroc + OBT - Maraviroc + OBT - Placebo + OBT Inclusion->Randomization Viral_Load Viral Load Measurement (RT-PCR) Randomization->Viral_Load Baseline & Follow-up CD4_Count CD4+ T-Cell Count (Flow Cytometry) Randomization->CD4_Count Baseline & Follow-up Monitoring Regular Monitoring (e.g., Weeks 24, 48, 96+) Viral_Load->Monitoring CD4_Count->Monitoring Efficacy Primary Efficacy Endpoint: Proportion of patients with HIV-1 RNA <50 copies/mL Monitoring->Efficacy Immunologic Secondary Endpoint: Change in CD4+ T-Cell Count Monitoring->Immunologic Safety Safety and Tolerability Assessment Monitoring->Safety

Caption: Experimental Workflow for Long-Term Viral Suppression Assessment.

Conclusion

Both vicriviroc and maraviroc have demonstrated significant and sustained viral suppression in treatment-experienced individuals with CCR5-tropic HIV-1. The available long-term data suggest that both agents, as part of an optimized background regimen, can lead to durable virologic control and immunologic recovery. While a direct, long-term head-to-head comparison is not available, the data presented in this guide from their respective pivotal trials provide a valuable basis for understanding their comparative long-term efficacy. Further research, including potential meta-analyses or real-world observational studies, could provide more direct comparative insights into the long-term performance of these CCR5 antagonists.

References

Benchmarking Vicriviroc Maleate's Activity Against Novel CCR5 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CCR5 antagonist Vicriviroc Maleate with other key CCR5 antagonists. The data presented is compiled from publicly available research to assist in evaluating the performance and characteristics of these antiretroviral agents.

Introduction to CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor utilized by the most commonly transmitted strains of HIV-1 (R5-tropic) to enter host CD4+ T-cells. Small-molecule antagonists that bind to CCR5 prevent the viral envelope protein, gp120, from engaging the co-receptor, thereby blocking membrane fusion and viral entry. Vicriviroc is a potent, noncompetitive allosteric antagonist of CCR5. It binds to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents its recognition by gp120.[1][2] Although its development was discontinued after Phase III trials did not meet primary efficacy endpoints, its potent in vitro activity makes it an important benchmark for the evaluation of novel CCR5 antagonists.[1]

Mechanism of Action: HIV-1 Entry and CCR5 Blockade

HIV-1 entry into a CD4+ T-cell is a sequential process. The viral surface glycoprotein gp120 first binds to the primary cellular receptor, CD4. This binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. The subsequent interaction between gp120 and CCR5 induces further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell. CCR5 antagonists like Vicriviroc physically occupy a binding pocket on the CCR5 receptor, preventing the gp120-CCR5 interaction and halting the entry process.[1]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_antagonist Antagonist Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-Receptor Binding Blocked_CCR5 Blocked CCR5 (Altered Conformation) gp120->Blocked_CCR5 Binding Prevented CD4->gp120 2. Conformational Change in gp120 CCR5->gp120 4. Fusion & Entry (Inhibited) Vicriviroc Vicriviroc Vicriviroc->CCR5

Figure 1. HIV-1 entry pathway and the mechanism of Vicriviroc's allosteric blockade of the CCR5 co-receptor.

Comparative In Vitro Activity

The following tables summarize the in vitro binding affinity and antiviral potency of Vicriviroc compared to other notable CCR5 antagonists.

Disclaimer: The data below is compiled from multiple sources. Direct comparison may be limited as experimental conditions (e.g., cell types, viral isolates, assay protocols) can vary between studies. Data from Strizki et al. (2005) provides a direct comparison between Vicriviroc and its predecessor, SCH-C.

Table 1: CCR5 Binding Affinity
CompoundKi (nM)Assay TypeSource
Vicriviroc 0.8 Competition Binding ([³H]SCH-C)Strizki et al., 2005[2]
SCH-C2.6Competition Binding ([³H]SCH-C)Strizki et al., 2005[2]
Maraviroc0.9Radioligand BindingN/A (General Literature)
Aplaviroc2.9Radioligand BindingN/A (General Literature)
Table 2: Antiviral Potency Against HIV-1 Isolates
CompoundGeometric Mean EC50 (nM)Cell TypeSource
Vicriviroc 0.04 - 2.3 PBMCsStrizki et al., 2005[2]
SCH-C2- to 40-fold less potent than VicrivirocPBMCsStrizki et al., 2005[3]
Maraviroc~2.0 (Mean MIC90)Primary IsolatesGulick et al., 2008[4]
Aplaviroc0.1 - 0.4 (IC50)VariousN/A (General Literature)
Cenicriviroc3.1 (IC50 vs. CCR5)Calcium MobilizationN/A (General Literature)

Profiles of Novel CCR5 Antagonists

  • Maraviroc (MVC): The first FDA-approved CCR5 antagonist, Maraviroc serves as the primary clinical benchmark. Like Vicriviroc, it is an allosteric inhibitor that binds to the transmembrane pocket of CCR5.[5] Resistance to Maraviroc typically involves the virus gaining the ability to use the inhibitor-bound form of CCR5.[4]

  • Aplaviroc (AVC): Showed potent in vitro activity but its development was terminated during clinical trials due to concerns of severe hepatotoxicity.[5][6]

  • Cenicriviroc (CVC): A novel antagonist with dual activity against both CCR5 and CCR2. The inhibition of CCR2 gives it an anti-inflammatory effect. It has been investigated for both HIV and non-alcoholic steatohepatitis (NASH).[7]

  • Leronlimab (PRO 140): A humanized monoclonal antibody, representing a different class of CCR5 inhibitor. Instead of binding within the transmembrane pocket, Leronlimab binds to the extracellular domains of CCR5, acting as a competitive inhibitor of HIV entry. This different binding site may offer advantages in terms of resistance profile.[8]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of compound activity. Below are representative protocols for key in vitro assays used to characterize CCR5 antagonists.

Experimental Workflow: In Vitro Antiviral Assay

Antiviral_Workflow A 1. Prepare Cells (e.g., TZM-bl or PBMCs) B 2. Serially Dilute Antagonist Compound A->B C 3. Add Virus Inoculum (Pre-titrated R5-tropic HIV-1) B->C D 4. Incubate (Cells + Compound + Virus) C->D E 5. Wash & Lyse Cells D->E F 6. Quantify Infection (e.g., Luciferase Assay for TZM-bl) E->F G 7. Data Analysis (Calculate IC50/EC50 values) F->G

Figure 2. General workflow for determining the in vitro antiviral potency of a CCR5 antagonist.

Protocol 1: HIV-1 Entry Assay in TZM-bl Cells

This assay quantifies the inhibition of single-round HIV-1 infection in a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR.

  • Cell Seeding: Plate TZM-bl cells in a 96-well flat-bottom culture plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium (DMEM supplemented with 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound and other test antagonists in growth medium.

  • Infection: Add 50 µL of the diluted antagonist to the appropriate wells. Subsequently, add 50 µL of a pre-titrated amount of an R5-tropic HIV-1 Env-pseudotyped virus (e.g., to achieve ~100,000 relative light units). Include "virus control" (cells + virus, no drug) and "cell control" (cells only) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Lysis and Readout: Remove 150 µL of the culture medium from each well. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™). After 2 minutes to ensure cell lysis, transfer 150 µL of the lysate to a 96-well black plate.

  • Data Analysis: Measure luminescence using a luminometer. Calculate the percent inhibition for each drug concentration relative to the virus control wells. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a four-parameter dose-response curve.

Protocol 2: CCR5 Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for the CCR5 receptor by quantifying its ability to displace a radiolabeled ligand known to bind to the same receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human CCR5 receptor (e.g., HTS-hCCR5 cells). Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 4 µg protein/well), a fixed concentration of a radiolabeled CCR5 ligand (e.g., [³H]SCH-C or [¹²⁵I]MIP-1α), and varying concentrations of the unlabeled competitor compound (e.g., Vicriviroc).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters). The membranes with the bound radioligand are trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters and measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor compound. Calculate the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

This compound demonstrates potent in vitro antiviral activity and high binding affinity for the CCR5 co-receptor, establishing it as a significant benchmark compound.[2] While its clinical development was halted, its performance characteristics provide a valuable reference point for the preclinical and clinical evaluation of next-generation CCR5 antagonists. Novel agents, including the dual CCR2/CCR5 antagonist Cenicriviroc and the monoclonal antibody Leronlimab, feature distinct mechanisms or broader activity profiles that may address some of the limitations observed with earlier small-molecule inhibitors. Objective comparisons using standardized assays, as detailed in this guide, are essential for accurately determining the relative potency and potential advantages of these new therapeutic candidates.

References

Safety Operating Guide

Proper Disposal Procedures for Vicriviroc Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Vicriviroc Maleate, a CCR5 antagonist intended for research use. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Immediate Safety and Hazard Identification

This compound is classified with specific health and environmental hazards. Understanding these is the first step in safe handling and disposal.

Hazard Summary Table

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[2]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[2]

Due to its high aquatic toxicity, it is critical to prevent this compound from entering the environment.[2] Disposal into sewer systems or general trash is inappropriate and non-compliant.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for pharmaceutical and chemical waste, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3][4]

Step 1: Waste Characterization

  • Identify as Hazardous Waste: Due to its classification as "very toxic to aquatic life" (H410), this compound waste should be managed as hazardous waste.[2] Pharmaceutical waste is generally considered hazardous if it is specifically listed by regulators or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]

  • Segregate the Waste: Do not mix this compound waste with non-hazardous materials. Use dedicated, clearly labeled hazardous waste containers.

Step 2: Container and Labeling

  • Primary Container: Collect waste this compound (e.g., expired compound, contaminated labware, unused solutions) in a chemically compatible, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid powder," "in DMSO solution"). Note the hazard characteristics: "Toxic" and "Environmental Hazard."

Step 3: On-site Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage area.

  • Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[2]

Step 4: Arrange for Professional Disposal

  • Engage a Licensed Contractor: Disposal must be conducted through a licensed hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in compliance with EPA and Department of Transportation (DOT) regulations.[3][5]

  • Manifesting: A hazardous waste manifest will be required for transportation. Your institution's Environmental Health & Safety (EHS) office will typically manage this process.

  • Final Disposal Method: The required method of disposal is incineration at an approved and permitted hazardous waste incineration facility.[3][4] This is the standard for treating hazardous pharmaceutical waste to ensure complete destruction.

Step 5: Documentation

  • Record Keeping: Maintain meticulous records of the waste generated, including the quantity, date of generation, and disposal date. Retain copies of all waste manifests provided by the disposal contractor.

  • DEA Regulations: If the compound is a controlled substance, additional regulations from the Drug Enforcement Administration (DEA) regarding documentation (e.g., DEA Form 41) and witnessed destruction may apply.[6]

Experimental Handling Protocols to Minimize Waste

Proper handling during research use is paramount to ensure safety and minimize waste generation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles. This compound causes serious eye irritation.[1]

  • Hand Protection: Wear chemically resistant gloves.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Avoid creating dust. If dust or aerosols may be generated, use appropriate exhaust ventilation (e.g., a chemical fume hood).[2]

Safe Handling Practices:

  • Avoid all personal contact, inhalation, and ingestion.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Wash hands thoroughly after handling.[2]

  • In case of a spill, collect the spillage to prevent environmental release.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated characterize Characterize Waste (Ref: Safety Data Sheet) start->characterize is_hazardous Is waste hazardous? (Aquatic Toxicity H410) characterize->is_hazardous segregate Segregate in a Labeled, Sealed Hazardous Waste Container is_hazardous->segregate Yes non_haz Non-Hazardous Waste Stream (Not Applicable for Vicriviroc) is_hazardous->non_haz No store Store in Secure Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS Office for Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest dispose Dispose via Licensed Contractor (Incineration Required) manifest->dispose end End: Disposal Complete & Documented dispose->end

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling Vicriviroc Maleate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Vicriviroc Maleate, a potent CCR5 antagonist. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities. Adherence to these guidelines is mandatory when working with this compound.

Hazard Summary and Safety Data

This compound is classified as a hazardous substance and requires careful handling to mitigate risks of exposure. The primary hazards include oral toxicity, serious eye irritation, and potential for organ damage through prolonged or repeated exposure[1].

Hazard ClassificationGHS CodeStatement
Acute Toxicity - OralH302Harmful if swallowed[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH373May cause damage to organs through prolonged or repeated exposure[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. However, the following provides a general guideline for handling this compound.

Standard Handling Procedures (Weighing, Solution Preparation)
  • Gloves: Two pairs of chemotherapy-rated gloves are required. The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.

  • Gown: A disposable, low-permeability gown resistant to chemical splashes should be worn.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-certified N95 respirator or higher is necessary. All respiratory protection requires proper fit-testing.

Higher Risk Procedures (Potential for Spills or Aerosolization)
  • In addition to the standard PPE, a powered air-purifying respirator (PAPR) may be required for procedures with a high risk of aerosol generation.

Operational Plan for Safe Handling

The handling of potent compounds like this compound necessitates a structured approach to minimize exposure risk. The following workflow outlines the key steps from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Receiving and Storage B Pre-use Inspection A->B C Donning PPE B->C D Engineering Controls Setup C->D E Weighing and Aliquoting D->E F Solution Preparation E->F G Experimental Use F->G H Decontamination of Surfaces G->H I Waste Segregation and Disposal H->I J Doffing PPE I->J K Hand Washing J->K

Safe Handling Workflow for this compound
Step-by-Step Handling Procedures

  • Receiving and Storage : Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a designated, labeled, and well-ventilated area away from incompatible materials. The storage temperature should be in accordance with the manufacturer's instructions.

  • Pre-use Inspection : Before handling, inspect the container again for any signs of compromise. Ensure that a current Safety Data Sheet (SDS) is readily accessible.

  • Donning PPE : Put on all required personal protective equipment as outlined in the PPE section above. Ensure a proper fit for all items.

  • Engineering Controls : All handling of this compound powder should be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.

  • Weighing and Aliquoting : When weighing the compound, use a dedicated and calibrated balance inside a ventilated enclosure. Use appropriate tools to minimize dust generation.

  • Solution Preparation : Prepare solutions within the ventilated enclosure. Add the solvent to the solid to minimize the potential for aerosolization.

  • Experimental Use : Conduct all experimental procedures involving this compound with appropriate containment measures in place.

  • Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a validated cleaning procedure.

  • Waste Segregation and Disposal : All waste materials, including contaminated PPE, disposable labware, and excess compound, must be disposed of as hazardous chemical waste.

  • Doffing PPE : Remove PPE in a designated area to prevent cross-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect all solid waste, including unused compound, contaminated gloves, gowns, and labware, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container.

  • Sharps : Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

  • Labeling and Storage : All hazardous waste containers must be clearly labeled with the contents and associated hazards. Store waste in a designated secondary containment area until it can be collected by a licensed hazardous waste disposal service.

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations for hazardous waste.

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vicriviroc Maleate
Reactant of Route 2
Reactant of Route 2
Vicriviroc Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.